molecular formula C7H8ClN5 B021332 9-(2-Chloroethyl)-9H-purin-6-amine CAS No. 19255-48-2

9-(2-Chloroethyl)-9H-purin-6-amine

Cat. No.: B021332
CAS No.: 19255-48-2
M. Wt: 197.62 g/mol
InChI Key: KXIXGDZXYORBNW-UHFFFAOYSA-N
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Description

9-(2-Chloroethyl)-9H-purin-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClN5 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-(2-chloroethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIXGDZXYORBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287371
Record name 9-(2-Chloroethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19255-48-2
Record name 19255-48-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Chloroethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway of 9-(2-Chloroethyl)-9H-purin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide details the synthesis pathway for 9-(2-Chloroethyl)-9H-purin-6-amine, a purine derivative of interest to researchers and professionals in drug development. The described methodology is a two-step process commencing from adenine, proceeding through a hydroxyethyl intermediate. This guide provides detailed experimental protocols and summarizes quantitative data for each step.

Summary of Reactions

The synthesis of this compound is achieved in two sequential reactions:

  • Step 1: Synthesis of 9-(2-Hydroxyethyl)adenine: Adenine is reacted with ethylene carbonate in the presence of a base to yield 9-(2-Hydroxyethyl)adenine.

  • Step 2: Synthesis of this compound: The hydroxyl group of 9-(2-Hydroxyethyl)adenine is subsequently chlorinated using thionyl chloride to produce the final product.

Quantitative Data

The following table summarizes the key quantitative data for the two-step synthesis process.

StepReactantsProductsSolventCatalyst/ReagentReaction TimeTemperatureYield
1Adenine, Ethylene Carbonate9-(2-Hydroxyethyl)adenineDMFSodium HydroxideOvernightReflux94%
29-(2-Hydroxyethyl)adenine, Thionyl ChlorideThis compoundDioxanePyridine2 hoursReflux99%

Experimental Protocols

Step 1: Synthesis of 9-(2-Hydroxyethyl)adenine

This procedure outlines the synthesis of the intermediate compound, 9-(2-Hydroxyethyl)adenine.

Materials:

  • Adenine (14.9 g, 0.11 mol)

  • Ethylene carbonate (10.6 g, 0.12 mol)

  • Sodium hydroxide (0.5 g, 12.5 mmol)

  • Dry N,N-Dimethylformamide (DMF) (450 mL)

  • Ethanol (for crystallization)

  • One-liter round-bottom flask

  • Reflux condenser

Procedure:

  • A one-liter round-bottom flask is charged with adenine (14.9 g), ethylene carbonate (10.6 g), sodium hydroxide (0.5 g), and dry DMF (450 mL).

  • The mixture is heated to reflux and maintained at this temperature overnight.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is crystallized from ethanol to yield 9-(2-Hydroxyethyl)adenine as a white solid (19.71 g, 94% yield).[1]

Step 2: Synthesis of this compound

This procedure details the chlorination of 9-(2-Hydroxyethyl)adenine to yield the final product.

Materials:

  • 9-(2-Hydroxyethyl)adenine (10.63 g, 59.3 mmol)

  • Dry dioxane (330 mL)

  • Freshly distilled pyridine (4 mL)

  • Thionyl chloride (83 mL, 114 mmol)

  • Carbon tetrachloride (for trituration)

  • Ethanol (for recrystallization)

  • 250 mL round-bottom flask

  • Reflux condenser

Procedure:

  • A 250 mL round-bottom flask is charged with 9-(2-Hydroxyethyl)adenine (10.63 g), dry dioxane (330 mL), and freshly distilled pyridine (4 mL).

  • Thionyl chloride (83 mL) is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for two hours.

  • Following the reflux period, the solvent is removed under reduced pressure.

  • The residue is triturated with carbon tetrachloride and then filtered.

  • The collected solid is recrystallized from ethanol to afford this compound (11.6 g, 99% yield).[1] Spectroscopic data for the product are consistent with those reported in the literature.[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Adenine Adenine Intermediate 9-(2-Hydroxyethyl)adenine Adenine->Intermediate Ethylene Carbonate, NaOH, DMF, Reflux FinalProduct This compound Intermediate->FinalProduct SOCl2, Pyridine, Dioxane, Reflux

Caption: Two-step synthesis of this compound from adenine.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Synthesis of 9-(2-Hydroxyethyl)adenine cluster_step2 Step 2: Synthesis of this compound A1 Mix Adenine, Ethylene Carbonate, NaOH, and DMF A2 Reflux Overnight A1->A2 A3 Remove Solvent A2->A3 A4 Crystallize from Ethanol A3->A4 A5 Isolate 9-(2-Hydroxyethyl)adenine A4->A5 B1 Mix 9-(2-Hydroxyethyl)adenine, Dioxane, and Pyridine A5->B1 B2 Add Thionyl Chloride B1->B2 B3 Reflux for 2 Hours B2->B3 B4 Remove Solvent B3->B4 B5 Triturate with CCl4 and Filter B4->B5 B6 Recrystallize from Ethanol B5->B6 B7 Isolate Final Product B6->B7

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 9-(2-Chloroethyl)adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Chloroethyl)adenine is a purine analogue of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chloroethyl group attached to the adenine core, renders it a versatile synthetic intermediate and a potential alkylating agent. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and reactivity of 9-(2-Chloroethyl)adenine, intended to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

9-(2-Chloroethyl)adenine is an off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below. While extensive experimental data is not uniformly available in the literature, computed properties from reliable databases provide valuable insights.

PropertyValueReference
IUPAC Name 9-(2-chloroethyl)-9H-purin-6-amine[1]
Synonyms 9-(2-Chloroethyl)adenine, NSC 50715[1]
CAS Number 19255-48-2[1]
Molecular Formula C₇H₈ClN₅[1]
Molecular Weight 197.62 g/mol [1]
Exact Mass 197.0468230 Da[1]
Physical Description Off-White Solid
Melting Point Data not available; decomposes at high temperatures.
Solubility Limited solubility in water and ethanol; soluble in DMF and dioxane.[2][3][4][5]
pKa (predicted) N1-H⁺: ~4.2 (acidic), N9-H: ~9.8 (basic)[6][7][8][9]
XLogP3 (computed) 0.4[1]

Chemical Structure and Spectroscopic Data

The structure of 9-(2-Chloroethyl)adenine consists of an adenine core with a 2-chloroethyl substituent at the N9 position of the purine ring.

Crystal Structure
Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of 9-(2-Chloroethyl)adenine.

NMR spectroscopy confirms the structural arrangement of protons and carbons. While a fully assigned spectrum is not published, expected chemical shifts can be predicted based on adenine and similar structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2~8.1~152
H8~8.2~141
NH₂~7.3 (broad singlet)-
N9-CH₂~4.5 (t)~45
CH₂-Cl~3.9 (t)~42
C4-~149
C5-~118
C6-~156

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI), the molecular ion (M⁺) peak is expected at m/z 197. Key fragmentation patterns arise from the cleavage of the chloroethyl side chain.

Table 3: Key Mass Spectrometry Fragments

m/zProposed Fragment Ion
197[M]⁺, Molecular ion (C₇H₈ClN₅)⁺
135[M - CH₂CH₂Cl]⁺, Adenine radical cation
134[M - CH₂CH₂Cl - H]⁺, Adenine cation
108Further fragmentation of the adenine ring

The fragmentation likely initiates with the loss of the chloroethyl group, leading to the stable adenine cation, which is a common feature in the mass spectra of 9-substituted adenines.[10][11]

G Proposed Mass Spectrometry Fragmentation of 9-(2-Chloroethyl)adenine M [C₇H₈ClN₅]⁺˙ m/z = 197 F1 [C₅H₅N₅]⁺˙ m/z = 135 M->F1 - C₂H₄Cl F2 [C₅H₄N₅]⁺ m/z = 134 F1->F2 - H F3 Further Fragments m/z = 108, etc. F2->F3

Caption: Proposed ESI-MS fragmentation pathway for 9-(2-Chloroethyl)adenine.

The IR spectrum of 9-(2-Chloroethyl)adenine would exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Mode
3300-3100N-H stretching (NH₂)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
1670-1600N-H bending, C=N stretching
1600-1450Purine ring stretching
750-650C-Cl stretching

Experimental Protocols

Synthesis of 9-(2-Chloroethyl)adenine

A common and effective method for the synthesis of 9-(2-Chloroethyl)adenine is the chlorination of its precursor, 9-(2-hydroxyethyl)adenine.[2]

  • 9-(2-Hydroxyethyl)adenine

  • Thionyl chloride (SOCl₂)

  • Dry dioxane

  • Pyridine

  • Carbon tetrachloride

  • Ethanol

  • A round-bottom flask is charged with 9-(2-hydroxyethyl)adenine (1 equivalent), dry dioxane, and a catalytic amount of freshly distilled pyridine.[2]

  • Thionyl chloride (approximately 2 equivalents) is added to the mixture.[2]

  • The reaction mixture is heated to reflux and maintained for approximately two hours.[2]

  • After the reaction is complete, the solvent is removed under reduced pressure.[2]

  • The resulting residue is triturated with carbon tetrachloride and filtered.[2]

  • The solid product is purified by recrystallization from ethanol to yield 9-(2-Chloroethyl)adenine.[2]

G Synthesis Workflow for 9-(2-Chloroethyl)adenine Start 9-(2-Hydroxyethyl)adenine Reaction Reflux for 2 hours Start->Reaction Reagents SOCl₂, Pyridine, Dioxane Reagents->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product 9-(2-Chloroethyl)adenine Purification->Product

Caption: Workflow for the synthesis of 9-(2-Chloroethyl)adenine.

Reactivity and Potential Biological Role

The chemical reactivity of 9-(2-Chloroethyl)adenine is dominated by the chloroethyl group, which makes it a monofunctional alkylating agent.[12][13] The electron-withdrawing nature of the chlorine atom and the potential for the formation of a strained aziridinium ion intermediate in polar solvents enhances its electrophilicity.

Alkylating Activity

9-(2-Chloroethyl)adenine can react with nucleophiles, leading to the formation of a new covalent bond and the displacement of the chloride ion. This reactivity is the basis for its use as a synthetic precursor for a variety of 9-substituted adenine derivatives.[14] For instance, it reacts with amines, thiols, and other nucleophiles to introduce the adeninyl-ethyl moiety into other molecules.[2]

In a biological context, this alkylating ability suggests that 9-(2-Chloroethyl)adenine could react with nucleophilic sites in biomolecules such as DNA, RNA, and proteins.[12][15] Alkylation of DNA bases, particularly at the N7 position of guanine, is a mechanism of action for many anticancer drugs.[12][16] While 9-(2-Chloroethyl)adenine itself is not a frontline chemotherapeutic, its derivatives have been explored for their potential cytotoxic and antiviral activities.[17][18]

G Proposed Mechanism of Action: Alkylation CEA 9-(2-Chloroethyl)adenine Adduct Covalent Adduct CEA->Adduct Alkylation Reaction Nucleophile Nucleophile (e.g., N7 of Guanine in DNA) Nucleophile->Adduct Effect Potential Biological Effects (e.g., DNA damage, apoptosis) Adduct->Effect

Caption: General mechanism of action of 9-(2-Chloroethyl)adenine as an alkylating agent.

Conclusion

9-(2-Chloroethyl)adenine is a molecule of considerable utility in synthetic and medicinal chemistry. Its well-defined structure and the presence of a reactive alkylating group make it a valuable building block for the creation of novel purine derivatives with potential therapeutic applications. This guide has summarized the core chemical properties, structural features, and reactivity of 9-(2-Chloroethyl)adenine, providing a foundational resource for researchers engaged in drug discovery and development. Further experimental investigation into its physical properties and biological interactions is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific experimental data on the mechanism of action, quantitative biological activity, and detailed experimental protocols for 9-(2-Chloroethyl)-9H-purin-6-amine are not extensively available in publicly accessible scientific literature. Therefore, this guide infers its mechanism of action based on its chemical structure and the well-established activities of related chloroethyl-purine analogues and the broader class of DNA alkylating agents. The quantitative data and experimental protocols provided are representative examples for a compound of this class and should be treated as illustrative.

Introduction

This compound, also known as 9-(2-Chloroethyl)adenine, is a synthetic purine analogue. Its structure, featuring a reactive chloroethyl group attached to the purine ring, strongly suggests its classification as a DNA alkylating agent.[1] Alkylating agents are a class of chemotherapeutic compounds that exert their cytotoxic effects by covalently attaching alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] This technical guide provides a detailed overview of the presumed mechanism of action of this compound, supported by generalized quantitative data and experimental methodologies typical for this class of compounds.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound is believed to be the alkylation of DNA. The electron-withdrawing nature of the purine ring activates the chloroethyl group, making it susceptible to nucleophilic attack by DNA bases.

Formation of DNA Adducts

The process begins with the intracellular activation of the chloroethyl group, which can then react with nucleophilic sites on DNA bases, particularly the N7 and O6 positions of guanine, and to a lesser extent, the N1 and N3 positions of adenine and the N3 position of cytosine. This covalent modification results in the formation of DNA adducts. For chloroethylating agents, the initial monoadduct can undergo an intramolecular cyclization to form a highly reactive aziridinium ion, which can then react with another nucleophilic site on DNA, leading to the formation of interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.

Cellular Consequences of DNA Alkylation

The formation of DNA adducts and cross-links triggers a cascade of cellular responses:

  • Inhibition of DNA Replication and Transcription: DNA polymerases and RNA polymerases are stalled at the sites of DNA damage, leading to the cessation of DNA replication and transcription.

  • Induction of Cell Cycle Arrest: The presence of DNA damage activates cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to allow time for DNA repair. This arrest is mediated by tumor suppressor proteins such as p53.

  • Activation of DNA Repair Pathways: Cells attempt to repair the DNA damage through various mechanisms, including base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR). However, extensive DNA damage, particularly interstrand cross-links, can overwhelm the cellular repair capacity.

  • Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a critical mechanism to eliminate cells with compromised genomic integrity.

Quantitative Data (Representative Examples)

The following tables present hypothetical quantitative data that would be typical for a DNA alkylating agent like this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2
A549Lung Cancer25.8
MCF-7Breast Cancer18.5
JurkatT-cell Leukemia9.7

Table 2: Cell Cycle Analysis in Jurkat Cells (24-hour treatment)

Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45.138.216.7
1062.325.112.6
2075.815.48.8

Table 3: Apoptosis Induction in Jurkat Cells (48-hour treatment)

Concentration (µM)% Apoptotic Cells (Annexin V positive)
0 (Control)5.2
1028.4
2055.9

Experimental Protocols (Representative Examples)

Detailed methodologies for key experiments to characterize the mechanism of action of a DNA alkylating agent are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., HeLa, A549, MCF-7, Jurkat) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology:

  • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the compound induces apoptosis.

Methodology:

  • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

DNA Adduct Formation Analysis (Illustrative)

Objective: To detect the formation of DNA adducts in cells treated with the compound.

Methodology:

  • Treat cells with the compound for a specified time.

  • Isolate genomic DNA from the treated and control cells.

  • Hydrolyze the DNA to individual nucleosides or bases.

  • Analyze the hydrolysate using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the specific DNA adducts formed.

Visualizations

Signaling Pathway of DNA Damage-Induced Apoptosis

DNA_Damage_Pathway Presumed Signaling Pathway of this compound Compound This compound DNA_Alkylation DNA Alkylation (Adducts & Cross-links) Compound->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis_Pathway Pro-apoptotic Gene Transcription (e.g., Bax) p53->Apoptosis_Pathway Cell_Cycle_Arrest->DNA_Repair allows time for Mitochondria Mitochondrial Outer Membrane Permeabilization Apoptosis_Pathway->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: DNA damage-induced apoptosis pathway.

Experimental Workflow for Characterizing a DNA Alkylating Agent

Experimental_Workflow Experimental Workflow for a DNA Alkylating Agent Start Start: Compound Synthesis & Characterization In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on various cell lines) Start->In_Vitro_Cytotoxicity Mechanism_Studies Mechanism of Action Studies In_Vitro_Cytotoxicity->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) Mechanism_Studies->Apoptosis DNA_Adducts DNA Adduct Formation (LC-MS/MS) Mechanism_Studies->DNA_Adducts In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Studies->Pharmacokinetics Efficacy Antitumor Efficacy In_Vivo_Studies->Efficacy Conclusion Conclusion: Lead Candidate Evaluation Pharmacokinetics->Conclusion Efficacy->Conclusion

Caption: A typical experimental workflow.

References

The Multifaceted Biological Activities of Purine Analogs: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Purine analogs represent a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities that have been harnessed to treat a range of diseases, from cancers and viral infections to autoimmune disorders. Their structural similarity to endogenous purine nucleosides allows them to interfere with key cellular processes, leading to potent pharmacological effects. This in-depth technical guide provides a comprehensive overview of the core biological activities of purine analogs, focusing on their anticancer, antiviral, immunosuppressive, and kinase-inhibiting properties. Detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this critical area of pharmacology.

Anticancer Activity: Disrupting the Proliferation of Malignant Cells

Purine analogs are a well-established class of antimetabolites used in cancer chemotherapy. By mimicking endogenous purines, they disrupt the synthesis of nucleic acids, leading to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells.

Mechanism of Action

The primary anticancer mechanism of many purine analogs, such as 6-mercaptopurine (6-MP) and its prodrug azathioprine, involves their metabolic conversion to fraudulent nucleotides.[1] These thiopurine nucleotides are then incorporated into DNA and RNA, leading to cytotoxicity.[1] Additionally, they inhibit de novo purine synthesis, further depriving cancer cells of the necessary building blocks for replication.[2]

Cladribine, another potent purine analog, induces apoptosis in hematological malignancies through both extrinsic and intrinsic pathways.[3] It has been shown to activate the endoplasmic reticulum (ER) stress signaling pathway and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.[3]

Quantitative Data: In Vitro Efficacy of Anticancer Purine Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative purine analogs against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Purine AnalogCancer TypeCell LineIC50Reference
6-MercaptopurineT-cell leukemiaJurkat0.36 µM[4]
6-MercaptopurineBreast CancerSUM14932 µM[4]
CladribineMultiple MyelomaU2662.43 µM[5]
CladribineMultiple MyelomaRPMI82260.75 µM[5]
CladribineMultiple MyelomaMM1.S0.18 µM[5]
Signaling Pathway: Cladribine-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by cladribine, leading to programmed cell death in cancer cells.

cladribine_apoptosis Cladribine Cladribine ER_Stress ER Stress Cladribine->ER_Stress ATF4 ATF4 Upregulation ER_Stress->ATF4 DR4 DR4 Upregulation ATF4->DR4 cFLIP c-FLIP Downregulation ATF4->cFLIP Bax Bax Upregulation ATF4->Bax Bcl2_Mcl1 Bcl-2/Mcl-1 Downregulation ATF4->Bcl2_Mcl1 Caspase8 Caspase-8 Activation DR4->Caspase8 cFLIP->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2_Mcl1->Mitochondria Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Cladribine-induced apoptosis signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effect of a purine analog on cancer cell lines.[4]

1. Cell Seeding:

  • Culture cancer cells to logarithmic growth phase.

  • Trypsinize and resuspend cells in fresh culture medium.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the purine analog in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the purine analog. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve, which represents the concentration of the purine analog that inhibits cell viability by 50%.

Antiviral Activity: Halting Viral Replication

Acyclic purine nucleoside analogs, such as acyclovir and its prodrug valacyclovir, are highly effective antiviral agents, particularly against herpesviruses. Their mechanism of action relies on the selective phosphorylation by viral-encoded enzymes, leading to the inhibition of viral DNA synthesis.

Mechanism of Action

The antiviral activity of acyclovir is dependent on its conversion to acyclovir triphosphate.[4] This process is initiated by a viral-specific thymidine kinase, which monophosphorylates acyclovir.[4] Cellular enzymes then convert the monophosphate to the active triphosphate form. Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and is also incorporated into the growing viral DNA chain, causing chain termination and halting replication.[6]

Quantitative Data: Antiviral Efficacy of Acyclovir

The following table presents the IC50 values for acyclovir against different types of herpes simplex virus (HSV).

Purine AnalogVirusAssayIC50 Range (µg/mL)Reference
AcyclovirHSV-1Plaque Reduction Assay0.02 - 13.5[6]
AcyclovirHSV-2Plaque Reduction Assay0.01 - 9.9[6]
Signaling Pathway: Mechanism of Acyclovir Action

The diagram below illustrates the selective activation and mechanism of action of acyclovir in a virus-infected cell.

acyclovir_mechanism cluster_cell Infected Host Cell Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibition & Incorporation Viral_DNA Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA Chain Termination

Mechanism of action of acyclovir.
Experimental Protocol: Plaque Reduction Assay

This protocol describes a standard method for evaluating the antiviral activity of a purine analog.[7]

1. Cell Culture:

  • Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 24-well plates and grow to confluence.

2. Virus Inoculation and Compound Treatment:

  • Prepare serial dilutions of the purine analog in culture medium.

  • Aspirate the growth medium from the cell monolayers.

  • Inoculate the cells with a predetermined amount of virus (to produce a countable number of plaques) in the presence of the various concentrations of the purine analog. Include a virus-only control.

  • Incubate for 1-2 hours to allow for viral adsorption.

3. Overlay and Incubation:

  • Remove the virus inoculum.

  • Add a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose) to each well. This restricts the spread of progeny virions to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).

4. Plaque Visualization and Counting:

  • Aspirate the overlay medium.

  • Fix the cells with a solution such as 10% formalin.

  • Stain the cell monolayer with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a stained background of viable cells.

  • Count the number of plaques in each well.

5. Data Analysis:

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.

  • Determine the IC50 value, which is the concentration of the purine analog that reduces the number of plaques by 50%.

Immunosuppressive Activity: Modulating the Immune Response

Purine analogs, particularly azathioprine and its active metabolite 6-mercaptopurine, are widely used as immunosuppressive agents in organ transplantation and for the treatment of autoimmune diseases. Their primary effect is on the proliferation of lymphocytes.

Mechanism of Action

Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP) in the body.[8] 6-MP is then metabolized to thioguanine nucleotides, which are incorporated into the DNA of proliferating lymphocytes, leading to the inhibition of T-cell and B-cell proliferation.[8] This antiproliferative effect is central to its immunosuppressive action. Furthermore, azathioprine has been shown to induce apoptosis in activated T-cells by modulating CD28 costimulatory signaling.[9]

Quantitative Data: Immunosuppressive Potency of Azathioprine

The following table provides IC50 values for azathioprine in inhibiting lymphocyte proliferation.

Purine AnalogCell TypeAssayIC50Reference
AzathioprineHuman Peripheral Blood Mononuclear Cells (PBMCs)T-cell proliferation230.4 ± 231.3 nM[10]
Signaling Pathway: Immunosuppressive Mechanism of Azathioprine

The diagram below outlines the key steps in the immunosuppressive action of azathioprine.

azathioprine_immunosuppression Azathioprine Azathioprine Mercaptopurine 6-Mercaptopurine (6-MP) Azathioprine->Mercaptopurine Conversion Thio_GTP 6-Thioguanine Triphosphate (6-Thio-GTP) Mercaptopurine->Thio_GTP Metabolism Rac1 Rac1 Activation Thio_GTP->Rac1 Inhibition DNA_Synthesis Inhibition of De Novo Purine Synthesis Thio_GTP->DNA_Synthesis T_Cell_Activation T-Cell Activation (CD28 Co-stimulation) T_Cell_Activation->Rac1 Proliferation T-Cell Proliferation Rac1->Proliferation Apoptosis T-Cell Apoptosis Rac1->Apoptosis DNA_Synthesis->Proliferation

Immunosuppressive mechanism of azathioprine.
Experimental Protocol: Lymphocyte Proliferation Assay

This protocol details a method to assess the immunosuppressive activity of a purine analog on T-cell proliferation.[7]

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Wash the isolated cells with sterile phosphate-buffered saline (PBS).

2. Cell Culture and Treatment:

  • Resuspend PBMCs in complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Add serial dilutions of the purine analog to the wells.

  • Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen to induce proliferation. Include unstimulated and stimulated controls without the drug.

  • Incubate the plate for 3-5 days.

3. Measurement of Proliferation:

  • [³H]-Thymidine Incorporation:

    • Add [³H]-thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • MTT Assay:

    • Alternatively, perform an MTT assay as described in the anticancer cytotoxicity protocol.

4. Data Analysis:

  • Calculate the percentage of proliferation inhibition for each drug concentration compared to the stimulated control.

  • Determine the IC50 value, representing the concentration of the purine analog that inhibits lymphocyte proliferation by 50%.

Kinase Inhibition: Targeting Cellular Signaling

Purine analogs have emerged as a significant class of kinase inhibitors due to their structural resemblance to adenosine triphosphate (ATP), the natural substrate for kinases.[2] This allows them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity.

Mechanism of Action

Many purine-based compounds have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[6] By inhibiting CDKs, these purine analogs can induce cell cycle arrest and apoptosis in cancer cells. For example, inhibitors of CDK4 and CDK6 prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the E2F transcription factor inactive, blocking the transition from the G1 to the S phase of the cell cycle.[11]

Quantitative Data: Efficacy of a Representative Purine Analog Kinase Inhibitor

The following table provides an example of the inhibitory activity of a purine analog against a specific kinase.

Purine AnalogKinase TargetAssay TypeIC50Reference
RoscovitineCDK2Biochemical Assay0.2 µM[12]
Signaling Pathway: CDK Inhibition by a Purine Analog

The following diagram illustrates how a purine analog can inhibit the CDK signaling pathway to halt cell cycle progression.

cdk_inhibition cluster_cell_cycle G1/S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Purine_Analog_Inhibitor Purine Analog CDK Inhibitor Purine_Analog_Inhibitor->CyclinD_CDK46 Purine_Analog_Inhibitor->CyclinE_CDK2

References

An In-depth Technical Guide to the Physicochemical Properties of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine (CAS: 19255-48-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 9-(2-Chloro-ethyl)-9H-purin-6-ylamine, identified by the CAS number 19255-48-2. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. The information is presented in a structured format, including tabulated data for key properties, detailed experimental protocols for their determination, and a workflow diagram for its synthesis.

Core Physicochemical Properties

9-(2-Chloro-ethyl)-9H-purin-6-ylamine is a purine derivative that is noted as a white to off-white solid.[1][2] Its structural and physicochemical characteristics are fundamental to understanding its potential applications in pharmaceutical research, where it is broadly implicated in the development of antiviral and anticancer drugs.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine.

PropertyValueReference(s)
Molecular Formula C₇H₈ClN₅[3]
Molecular Weight 197.62 g/mol [3]
Melting Point 206-208 °C[1]
Boiling Point 427.6 °C at 760 mmHg[1]
Density 1.65 g/cm³[1]
Flash Point 212.4 °C[1]
Vapor Pressure 1.62 x 10⁻⁷ mmHg at 25 °C[1]
Refractive Index 1.765[1]
LogP (calculated) 1.22850[1]
Appearance Off-White Solid[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.

Experimental Protocols

This section details the generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are provided as a reference for researchers to replicate or adapt for their specific laboratory settings.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion of melting.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Vials or test tubes

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Magnetic stirrer and stir bars or vortex mixer

Procedure:

  • A known mass of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine is weighed and placed into a vial.

  • A known volume of the solvent (e.g., DMSO, Methanol, water) is added to the vial.

  • The mixture is agitated at a constant temperature using a magnetic stirrer or vortex mixer until equilibrium is reached (i.e., no more solid dissolves).

  • The solution is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, more solute is added in known increments until saturation is reached.

  • If the solid does not dissolve completely, the mixture is filtered or centrifuged to remove the excess solid.

  • The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar organic solvent (e.g., n-octanol) and a polar aqueous solvent (e.g., water). LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • pH meter

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • n-octanol and water (or a suitable buffer)

Procedure:

  • n-octanol and the aqueous phase (e.g., phosphate-buffered saline at a specific pH) are pre-saturated with each other by mixing and allowing them to separate.

  • A known amount of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine is dissolved in one of the phases.

  • The two phases are combined in a separatory funnel or vial in a defined volume ratio.

  • The mixture is agitated vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • A sample is carefully taken from each phase.

  • The concentration of the compound in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is then calculated as the base-10 logarithm of P.

Synthesis Workflow

While specific signaling pathways for 9-(2-Chloro-ethyl)-9H-purin-6-ylamine are not extensively detailed in the public domain, a common application of this compound is as an intermediate in chemical synthesis. The following diagram illustrates a representative synthesis workflow for 9-(2-Chloro-ethyl)-9H-purin-6-ylamine from 2-(6-Aminopurin-9-yl)ethanol.[1]

G cluster_start Starting Material cluster_reagent Reagent cluster_process Reaction Step cluster_product Final Product A 2-(6-Aminopurin-9-yl)ethanol (CAS: 707-99-3) C Chlorination A->C Reacts with B Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) B->C Provides Chlorine D 9-(2-Chloro-ethyl)-9H-purin-6-ylamine (CAS: 19255-48-2) C->D Yields

Caption: Synthesis workflow for 9-(2-Chloro-ethyl)-9H-purin-6-ylamine.

This guide provides foundational knowledge on the physicochemical properties of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine. Researchers are encouraged to consult the primary literature for more specific details and applications of this compound.

References

Navigating the Solubility Landscape of 9-(2-Chloroethyl)-9H-purin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 9-(2-Chloroethyl)-9H-purin-6-amine (CAS 19255-48-2), a purine derivative of interest to researchers in drug discovery and development. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document consolidates qualitative information, inferred solubility based on structurally related compounds, and standardized experimental protocols for determining solubility.

Core Compound Properties

This compound, also known as 9-(2-Chloroethyl)adenine, is an off-white solid with a molecular weight of 197.62 g/mol and a molecular formula of C₇H₈ClN₅. Understanding its solubility is a critical first step in the design of in vitro and in vivo experiments, enabling accurate dose preparation and interpretation of biological activity.

Solubility Profile: An Evidence-Based Estimation

Based on this, the following table summarizes the expected, qualitative solubility of this compound. Researchers are strongly encouraged to experimentally verify these estimates.

SolventChemical ClassExpected Solubility
WaterProticLow / Insoluble
EthanolProticSlight / Moderate
MethanolProticSlight / Moderate
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility data, a standard experimental protocol for determining the solubility of a solid compound is outlined below. This method, known as the shake-flask method, is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected laboratory solvent (e.g., DMSO, Ethanol, Water)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualizing the Workflow

To further clarify the process of solubility assessment in a research context, the following diagram illustrates a typical workflow.

G start Define Compound and Solvents weigh Weigh Excess Compound start->weigh add_solvent Add Known Volume of Solvent weigh->add_solvent shake Agitate at Constant Temperature (24-48h) add_solvent->shake separate Separate Solid and Liquid Phases (Centrifuge) shake->separate aliquot Collect Supernatant Aliquot separate->aliquot dilute Dilute Sample aliquot->dilute quantify Quantify Concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end Report Data calculate->end

Workflow for Experimental Solubility Determination.

This structured approach ensures that researchers can systematically and accurately determine the solubility of this compound, a crucial parameter for advancing its study in various scientific disciplines. The lack of pre-existing data underscores the importance of conducting these foundational experiments to enable robust and reproducible research.

Unraveling the Molecular Weight of C7H8ClN5: A Fundamental Calculation for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a foundational step in characterization and analysis. This guide provides a concise calculation of the theoretical molecular weight for the chemical formula C7H8ClN5.

The theoretical molecular weight of a compound is the sum of the atomic weights of its constituent atoms. To calculate this for C7H8ClN5, the atomic weights of Carbon (C), Hydrogen (H), Chlorine (Cl), and Nitrogen (N) are required.

Elemental Atomic Weights

The standard atomic weights for the elements present in the compound are summarized in the table below. These values are based on the isotopic abundances found in nature.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
ChlorineCl35.45
NitrogenN14.007

Calculation of Theoretical Molecular Weight

The molecular formula C7H8ClN5 indicates the number of atoms of each element in one molecule of the substance. The theoretical molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

The calculation is as follows:

(7 x 12.011) + (8 x 1.008) + (1 x 35.45) + (5 x 14.007) = 197.64 g/mol

Summary of Molecular Weight Calculation

For clarity and ease of comparison, the quantitative data for the molecular weight calculation is presented in the following table.

ElementSymbolNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH81.0088.064
ChlorineCl135.4535.45
NitrogenN514.00770.035
Total 197.64

The theoretical molecular weight of C7H8ClN5 is therefore determined to be 197.64 g/mol . This value is a critical parameter in various experimental and theoretical applications within chemical and pharmaceutical research.

Note on In-depth Technical Guide and Experimental Protocols: The calculation of theoretical molecular weight is a fundamental and straightforward process based on established atomic weights. As such, an in-depth technical guide, detailed experimental protocols for its determination, and complex signaling pathway diagrams are not applicable to this specific topic. The provided calculation and summary tables offer a complete and accurate response to the core query.

A Comprehensive Technical Guide to 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 9-(2-Chloroethyl)-9H-purin-6-amine, a purine analog of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, synthesis, and known biological activities based on available scientific literature.

Chemical Identity and Synonyms

This compound is a synthetic compound belonging to the class of purine derivatives. Its chemical structure consists of an adenine moiety substituted at the N9 position with a 2-chloroethyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₈ClN₅
Molecular Weight 197.62 g/mol
CAS Registry Number 19255-48-2
PubChem CID 242263

The compound is known by a variety of synonyms in chemical and biological literature. A comprehensive list is provided below to aid in literature searches and compound identification.

Table 2: Known Synonyms for this compound [1]

Synonym
9-(2-Chloroethyl)adenine
NSC 50715
6-Amino-9-(2-chloroethyl)purine
9-(β-Chloroethyl)adenine
N-(2-Chloroethyl)adenine
9-(2-Chloroethyl)-6-aminopurine
9-(2'-Chloroethyl)adenine

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of adenine. A detailed experimental protocol for its synthesis has been described in the scientific literature.

Experimental Protocol: Synthesis via Alkylation of Adenine

This protocol is adapted from a published procedure for the synthesis of 9-(2-substituted ethyl)adenine derivatives.

Materials:

  • Adenine

  • 1-Bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of adenine in DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane to the reaction mixture.

  • Heat the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Note: The reaction yields a mixture of N9 and N7 isomers, which can be separated by chromatography. The N9 isomer is typically the major product.

Biological Activity and Potential Applications

Putative Mechanism of Action

Based on the known mechanisms of similar purine analogs, this compound is hypothesized to act as an alkylating agent and a purine antimetabolite. The 2-chloroethyl group is a reactive moiety capable of alkylating nucleophilic sites on biomolecules, including DNA.

The proposed mechanism of action involves:

  • Cellular Uptake: The molecule is transported into the cell.

  • Metabolic Activation (Potential): It may or may not undergo metabolic activation. The chloroethyl group itself is reactive.

  • DNA Alkylation: The chloroethyl group can form a reactive aziridinium ion, which then alkylates DNA bases, primarily at the N7 position of guanine.

  • DNA Damage and Repair Inhibition: This alkylation can lead to DNA cross-linking (interstrand or intrastrand), DNA strand breaks, and inhibition of DNA repair mechanisms.

  • Induction of Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

Cytotoxicity Data of Structurally Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes the cytotoxic activities of related purine analogs against various cancer cell lines. It is important to note that these are different molecules, and their activities may not be directly extrapolated to the title compound.

Table 3: Cytotoxicity (IC50) of Structurally Similar Purine Analogs

CompoundCell LineIC50 (µM)Reference
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Clofarabine)HCT116 (Colon Cancer)0.26[2]
2-ChloroadenosineL1210 (Leukemia)~1N/A
6-ChloropurineVariousVariesN/A

Signaling Pathways and Experimental Workflows

Given the likely mechanism of action as a DNA alkylating agent, a putative signaling pathway leading to apoptosis is presented below. Additionally, a general workflow for evaluating the cytotoxicity of such a compound is provided.

Putative Signaling Pathway for DNA Damage-Induced Apoptosis

The following diagram illustrates a simplified, generalized pathway of how a DNA alkylating agent like this compound might induce apoptosis.

DNA_Damage_Pathway A This compound B Cellular Uptake A->B C DNA Alkylation B->C D DNA Damage (Cross-links, Strand Breaks) C->D E Activation of Damage Sensors (ATM/ATR) D->E F p53 Activation E->F G Cell Cycle Arrest (G2/M Phase) F->G H Apoptosis Induction (Bax/Bcl-2 ratio ↑) F->H I Caspase Activation H->I J Cell Death I->J

Caption: Putative signaling cascade initiated by this compound.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram outlines a typical experimental workflow to determine the cytotoxic effects of a compound like this compound on cancer cells.

Cytotoxicity_Workflow A Cancer Cell Line Culture B Compound Treatment (Varying Concentrations) A->B C Incubation (24, 48, 72h) B->C D Cytotoxicity Assay (e.g., MTT, SRB) C->D E Data Analysis (IC50 Calculation) D->E F Mechanism of Action Studies E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (Annexin V/PI Staining) F->H I Western Blot (Protein Expression) F->I

Caption: Standard workflow for assessing in vitro cytotoxicity and mechanism of action.

Conclusion

This compound is a purine analog with potential as a research tool in the development of novel therapeutic agents. While direct biological data for this specific compound is limited in publicly accessible literature, its structural similarity to known cytotoxic agents suggests it may function as a DNA alkylating agent and antimetabolite. The provided synthesis protocol and hypothesized mechanism of action serve as a valuable resource for researchers interested in exploring the properties and potential applications of this and related compounds. Further experimental validation is necessary to fully characterize its biological profile and therapeutic potential.

References

An In-Depth Technical Guide to the Historical Research of 6-Amino-9-(2-chloroethyl)-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the synthesis, chemical properties, and biological activities of the purine analog, 6-amino-9-(2-chloroethyl)-purine, also known as 9-(2-chloroethyl)adenine. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant pathways and workflows to support ongoing research and drug development efforts.

Chemical Properties and Synthesis

6-Amino-9-(2-chloroethyl)-purine is a synthetic derivative of the naturally occurring purine base, adenine. The introduction of a reactive 2-chloroethyl group at the N9 position imparts alkylating properties to the molecule, making it a subject of interest in medicinal chemistry.

Table 1: Physicochemical Properties of 6-Amino-9-(2-chloroethyl)-purine

PropertyValueSource
IUPAC Name 9-(2-chloroethyl)purin-6-aminePubChem
Molecular Formula C₇H₈ClN₅PubChem
Molecular Weight 197.62 g/mol PubChem
CAS Number 19255-48-2PubChem
Historical Synthesis Methods

The synthesis of 9-substituted adenines has been a significant area of research in organic and medicinal chemistry. Early methods for the synthesis of 6-amino-9-(2-chloroethyl)-purine likely involved the alkylation of adenine with a suitable two-carbon electrophile. Two plausible historical synthetic routes are outlined below.

1.1.1. Reaction of Adenine with 1-bromo-2-chloroethane

A common and historically significant method for the N9-alkylation of purines is the reaction with a haloalkane in a suitable solvent.

Experimental Protocol: Synthesis via Alkylation with 1-bromo-2-chloroethane

  • Materials: Adenine, 1-bromo-2-chloroethane, Dimethylformamide (DMF), Potassium Carbonate (K₂CO₃).

  • Procedure:

    • Suspend adenine in dry DMF.

    • Add potassium carbonate as a base to the suspension.

    • Add 1-bromo-2-chloroethane to the reaction mixture.

    • Heat the mixture with stirring for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Remove the DMF under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 6-amino-9-(2-chloroethyl)-purine.

1.1.2. Two-Step Synthesis from Adenine via 9-(2-hydroxyethyl)adenine

An alternative historical approach involves the initial hydroxyethylation of adenine, followed by chlorination of the resulting alcohol.

Experimental Protocol: Synthesis via 9-(2-hydroxyethyl)adenine

Step 1: Synthesis of 9-(2-hydroxyethyl)adenine

  • Materials: Adenine, Ethylene oxide or 2-chloroethanol, a suitable base (e.g., sodium hydroxide), and solvent (e.g., water or ethanol).

  • Procedure (using ethylene oxide):

    • Dissolve adenine in an aqueous solution of the base.

    • Bubble ethylene oxide gas through the solution or add it as a liquid at low temperature.

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • Neutralize the reaction mixture and isolate the crude 9-(2-hydroxyethyl)adenine by evaporation of the solvent.

    • Purify the product by recrystallization.

Step 2: Conversion of 9-(2-hydroxyethyl)adenine to 6-amino-9-(2-chloroethyl)-purine

  • Materials: 9-(2-hydroxyethyl)adenine, Thionyl chloride (SOCl₂), a suitable solvent (e.g., chloroform or dichloromethane).

  • Procedure:

    • Suspend 9-(2-hydroxyethyl)adenine in the solvent.

    • Add thionyl chloride dropwise to the suspension at a controlled temperature (typically cooled in an ice bath).

    • Stir the reaction mixture at room temperature until the reaction is complete.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Treat the residue carefully with water or a mild base to neutralize any remaining acid.

    • Isolate and purify the final product, 6-amino-9-(2-chloroethyl)-purine.

Synthesis_Workflow cluster_route1 Route 1: Direct Alkylation cluster_route2 Route 2: Two-Step Synthesis A Adenine R1 Reaction in DMF with K₂CO₃ A->R1 B 1-bromo-2-chloroethane B->R1 P 6-Amino-9-(2-chloroethyl)-purine R1->P C Adenine R2 Hydroxyethylation C->R2 D Ethylene oxide D->R2 I 9-(2-hydroxyethyl)adenine R2->I R3 Chlorination I->R3 E Thionyl chloride E->R3 P2 6-Amino-9-(2-chloroethyl)-purine R3->P2

Figure 1: Historical Synthetic Pathways to 6-Amino-9-(2-chloroethyl)-purine.

Biological Activity and Mechanism of Action

The biological activity of 6-amino-9-(2-chloroethyl)-purine is primarily attributed to its nature as an alkylating agent. The chloroethyl group is a reactive moiety that can form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA.

Cytotoxicity and Antitumor Activity

While specific quantitative data for 6-amino-9-(2-chloroethyl)-purine is sparse in early literature, the activities of structurally related compounds provide strong evidence for its potential as a cytotoxic and antitumor agent. For instance, the closely related nucleoside analog, 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (clofarabine), exhibits potent antiproliferative activity against a range of cancer cell lines.

Table 2: Cytotoxicity of Structurally Related Purine Analogs

CompoundCell LineIC₅₀ (µM)Exposure Time (h)Reference
ClofarabineHCT116 (Colon)0.2672[1]
HT-29 (Colon)0.2672[1]
DLD-1 (Colon)0.2672[1]
WiDr (Colon)0.2672[1]
CladribineCCRF-CEM (T-lymphoblast)0.045-[2]
2-BromodeoxyadenosineCCRF-CEM (T-lymphoblast)0.068-[2]

These data suggest that purine analogs with reactive groups are effective at inhibiting cancer cell growth. The antitumor activity of 6-amino-9-(2-chloroethyl)-purine would be expected to follow a similar trend, with its efficacy dependent on cellular uptake and the rate of DNA alkylation.

Mechanism of Action: DNA Alkylation

The primary mechanism of action for 6-amino-9-(2-chloroethyl)-purine is believed to be the alkylation of DNA. The electron-deficient carbon of the chloroethyl group is susceptible to nucleophilic attack by electron-rich atoms in the DNA bases, particularly the N7 position of guanine and the N3 position of adenine.

This alkylation can lead to several cytotoxic consequences:

  • Formation of DNA Adducts: The covalent modification of DNA bases disrupts the normal structure of the DNA helix.

  • DNA Cross-linking: Bifunctional alkylating agents can react with two different nucleophilic sites, leading to either intrastrand or interstrand cross-links. While 6-amino-9-(2-chloroethyl)-purine is monofunctional, its metabolites or subsequent reactions could potentially lead to cross-linking events.

  • Inhibition of DNA Replication and Transcription: The presence of bulky adducts on the DNA template can stall the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

  • Induction of DNA Damage Response and Apoptosis: The cell recognizes DNA adducts as damage and activates complex DNA repair pathways. If the damage is too extensive to be repaired, the cell will initiate programmed cell death, or apoptosis.

DNA_Alkylation_Pathway A 6-Amino-9-(2-chloroethyl)-purine (Cellular Uptake) B Intracellular Activation/ Spontaneous Aziridinium Ion Formation A->B C Reactive Electrophile B->C D Nucleophilic sites in DNA (e.g., N7-Guanine, N3-Adenine) C->D Nucleophilic Attack E DNA Alkylation (Formation of DNA Adducts) D->E F Inhibition of DNA Replication & Transcription E->F G Activation of DNA Damage Response E->G H Cell Cycle Arrest G->H I Apoptosis G->I

Figure 2: Proposed Mechanism of Action via DNA Alkylation.
Effects on Cell Cycle and Apoptosis

As a consequence of DNA damage, alkylating agents typically induce cell cycle arrest, providing the cell with time to repair the damage. If the damage is irreparable, the apoptotic cascade is initiated. Studies on related compounds have shown that they cause an accumulation of cells in the S phase of the cell cycle.[3] The induction of apoptosis by chloroethyl compounds has been demonstrated through the characteristic fragmentation of DNA into nucleosomal-sized multimers.

Metabolism

The metabolic fate of 6-amino-9-(2-chloroethyl)-purine in vivo has not been extensively studied. However, based on the metabolism of other 9-alkyladenines, it is likely to undergo N-oxidation. The primary route of metabolism for 9-benzyladenine, for example, is the formation of the corresponding N1-oxide by hepatic microsomes.[2] It is also possible that the chloroethyl side chain undergoes metabolic modification, although N-dealkylation is less likely for a short ethyl chain compared to larger substituents.

Metabolism_Pathway A 6-Amino-9-(2-chloroethyl)-purine B Hepatic Microsomes (Cytochrome P450) A->B C 6-Amino-9-(2-chloroethyl)-purine N1-oxide B->C N-oxidation D Other potential metabolites B->D Other pathways

Figure 3: Postulated Metabolic Pathway.

Conclusion and Future Directions

The historical research on 6-amino-9-(2-chloroethyl)-purine and related compounds has established it as a molecule with significant potential as a cytotoxic agent due to its DNA alkylating properties. The synthesis of this compound is achievable through established methods of purine alkylation. While direct quantitative biological data for this specific compound is limited in early literature, the extensive research on similar purine analogs and alkylating agents provides a strong framework for understanding its mechanism of action, which likely involves the induction of DNA damage, cell cycle arrest, and apoptosis.

Future research should focus on:

  • Quantitative Biological Evaluation: A comprehensive analysis of the cytotoxicity of 6-amino-9-(2-chloroethyl)-purine against a broad panel of cancer cell lines to determine its potency and selectivity.

  • Detailed Mechanistic Studies: Elucidation of the specific DNA adducts formed and the key signaling pathways activated in response to treatment with this compound.

  • Metabolic Profiling: A thorough investigation of the in vivo and in vitro metabolism of 6-amino-9-(2-chloroethyl)-purine to identify its major metabolites and understand their biological activities.

  • In Vivo Efficacy Studies: Evaluation of the antitumor activity of 6-amino-9-(2-chloroethyl)-purine in preclinical animal models.

This historical guide serves as a foundational resource for researchers and scientists to build upon the early discoveries and further explore the therapeutic potential of 6-amino-9-(2-chloroethyl)-purine and its derivatives in the field of drug development.

References

An In-depth Technical Guide to the Safety and Handling of 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 9-(2-Chloroethyl)-9H-purin-6-amine (CAS No: 19255-48-2), a purine derivative commonly utilized as a chemical intermediate in pharmaceutical research and development.[1][2] This document outlines the known hazards, handling procedures, emergency protocols, and relevant physicochemical properties to ensure its safe use in a laboratory setting. Additionally, a detailed experimental protocol for its synthesis is provided, along with a discussion of its role as a synthetic precursor.

Chemical and Physical Properties

This compound, also known as 9-(2-chloroethyl)adenine, is a white solid organic compound.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₈ClN₅PubChem[3]
Molecular Weight 197.62 g/mol PubChem[3]
CAS Number 19255-48-2PubChem[3]
Appearance White to off-white solidGuidechem[1]
Melting Point 206-208 °CGuidechem[1]
Boiling Point 427.6 °C at 760 mmHgGuidechem[1]
Flash Point 212.4 °CGuidechem[1]
Vapor Pressure 1.62E-07 mmHg at 25°CGuidechem[1]
Refractive Index 1.765Guidechem[1]
LogP 1.22850Guidechem[4]

Safety and Hazard Information

The following sections detail the known hazards associated with this compound and the necessary precautions for its safe handling.

GHS Hazard Classification

While a definitive GHS classification for this compound is not consistently available across all sources, related purine derivatives with similar structures exhibit acute toxicity, skin irritation, and serious eye irritation. Therefore, it is prudent to handle this compound with a high degree of caution.

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following precautionary measures and personal protective equipment are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, follow these first aid procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a published synthesis route and describes the chlorination of 9-(2-hydroxyethyl)adenine to yield this compound.

Materials and Reagents
  • 9-(2-hydroxyethyl)adenine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dry Dioxane

  • Ethanol

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure
  • In a 250 mL round-bottom flask, combine 9-(2-hydroxyethyl)adenine (10.63 g, 59.3 mmol), dry dioxane (330 mL), and freshly distilled pyridine (4 mL).

  • To this mixture, add thionyl chloride (83 mL, 114 mmol).

  • Heat the reaction mixture to reflux and maintain for two hours.

  • After the reflux period, remove the solvent under reduced pressure using a rotary evaporator.

  • Triturate the resulting residue with carbon tetrachloride and filter the solid.

  • Recrystallize the solid product from ethanol to yield this compound.

Role as a Synthetic Intermediate and Potential Biological Activity

Synthetic_Intermediate cluster_synthesis Synthesis of Analogs A This compound C Substituted Purine Analog A->C Nucleophilic Substitution B Nucleophile (e.g., Amine, Thiol) B->C

Caption: Role as a synthetic intermediate.

Based on the known cytotoxic effects of structurally similar purine analogs, such as 2-chloro-2'-deoxyadenosine, it is plausible that this compound could exhibit biological activity.[6] Many purine analogs function as antimetabolites, interfering with DNA and RNA synthesis, or as inhibitors of key enzymes like kinases.

A hypothetical mechanism of action, based on related compounds, could involve intracellular phosphorylation to a triphosphate derivative. This derivative could then act as a competitive inhibitor of DNA polymerases or be incorporated into DNA, leading to chain termination and apoptosis.

Hypothetical_Mechanism cluster_pathway Hypothetical Cytotoxic Pathway A This compound (Extracellular) B Cellular Uptake A->B C Intracellular Compound B->C D Phosphorylation (Kinases) C->D E Triphosphate Derivative D->E F Inhibition of DNA Polymerase E->F G Incorporation into DNA E->G I Apoptosis F->I H DNA Chain Termination G->H H->I

Caption: Hypothetical mechanism of action.

It is crucial to emphasize that this pathway is speculative and based on the activity of related compounds. Further research is necessary to elucidate the specific biological effects and mechanism of action of this compound.

Conclusion

This technical guide provides essential safety and handling information for this compound, a key intermediate in pharmaceutical synthesis. Adherence to the outlined safety protocols is paramount to ensure the well-being of laboratory personnel. While its direct biological activity is not well-documented, its structural similarity to other cytotoxic purine analogs warrants careful handling. The provided synthesis protocol offers a practical method for its preparation in a research setting. Future investigations are needed to fully characterize its pharmacological and toxicological profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Chloroethyl)-9H-purin-6-amine, also known as 9-(2-Chloroethyl)adenine, is a purine analog with potential applications in cancer research.[1] Purine analogs are a class of compounds that structurally mimic naturally occurring purines, which are fundamental components of nucleic acids.[2] Due to this structural similarity, they can interfere with DNA and RNA synthesis and repair, leading to the inhibition of cell proliferation and the induction of cell death in rapidly dividing cells, such as cancer cells.[3]

While specific biological data for this compound is not extensively documented in publicly available literature, the activities of related purine analogs suggest its potential as a cytotoxic agent. For instance, compounds like 2-chloro-2'-deoxyadenosine have been shown to induce apoptosis in leukemia cells, and 9-(2-phosphonylmethoxyethyl)adenine can block cell cycle progression.[4][5][6] These findings provide a strong rationale for investigating the in vitro anti-cancer effects of this compound.

This document provides detailed protocols for the in vitro characterization of this compound, focusing on assessing its impact on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Quantitative data from in vitro assays are crucial for evaluating the efficacy and potency of a test compound. The following table provides a template for summarizing the cytotoxic and cytostatic effects of this compound across various cancer cell lines.

Cell LineCancer TypeAssay TypeIC50 (µM)Observed Effects
e.g., MCF-7Breast CancerMTT
e.g., HeLaCervical CancerMTT
e.g., JurkatT-cell LeukemiaAnnexin V
e.g., A549Lung CancerCell Cycle Analysis

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the use of propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Visualizations

G Hypothesized Apoptosis Induction Pathway Compound This compound DNA_Damage DNA Damage / Replication Stress Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis pathway for this compound.

G General Experimental Workflow Start Start Prepare_Compound Prepare Stock Solution of This compound Start->Prepare_Compound Cell_Culture Culture Selected Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat Cells with Serial Dilutions of the Compound Prepare_Compound->Compound_Treatment Cell_Seeding Seed Cells into Multi-well Plates Cell_Culture->Cell_Seeding Compound_treatment Compound_treatment Cell_Seeding->Compound_treatment Incubation Incubate for Defined Timepoints Compound_Treatment->Incubation Assays Perform In Vitro Assays Incubation->Assays MTT Cell Viability (MTT) Assays->MTT AnnexinV Apoptosis (Annexin V) Assays->AnnexinV Cell_Cycle Cell Cycle (PI Staining) Assays->Cell_Cycle Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis AnnexinV->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro characterization.

G Logical Framework for Anti-Cancer Activity Assessment Compound This compound Cell_Viability Decreased Cell Viability (MTT Assay) Compound->Cell_Viability Apoptosis Induction of Apoptosis (Annexin V Assay) Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (PI Staining) Compound->Cell_Cycle_Arrest Anti_Cancer_Activity Overall Anti-Cancer Activity Assessment Cell_Viability->Anti_Cancer_Activity Apoptosis->Anti_Cancer_Activity Cell_Cycle_Arrest->Anti_Cancer_Activity

Caption: Logical relationship of experimental outcomes.

Conclusion

The provided protocols offer a comprehensive framework for the initial in vitro characterization of this compound. Based on the known activities of related purine analogs, it is anticipated that this compound may exhibit cytotoxic and cytostatic effects on cancer cells through the induction of apoptosis and perturbation of the cell cycle.[7][8] The successful execution of these experiments will provide valuable data on the compound's potency and mechanism of action, thereby informing its potential for further development as a novel anti-cancer agent.

References

Application Notes and Protocols for 9-(2-Chloroethyl)adenine as an Alkylating Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Chloroethyl)adenine is a purine analogue that possesses a reactive chloroethyl group, classifying it as a potential alkylating agent. Alkylating agents are a class of compounds that covalently modify cellular macromolecules, most notably DNA. This modification can lead to the formation of DNA adducts, which, if not repaired, can trigger cell cycle arrest and programmed cell death (apoptosis). These characteristics make such compounds valuable tools in cancer research and for the development of novel chemotherapeutic agents.

The chloroethyl group of 9-(2-Chloroethyl)adenine is expected to be the primary mediator of its cytotoxic effects. This group can form a highly reactive aziridinium ion that subsequently attacks nucleophilic sites on DNA bases, with a preference for the N7 and N3 positions of guanine and adenine, respectively. The formation of these DNA adducts disrupts the normal processes of DNA replication and transcription, leading to cellular dysfunction and death.

These application notes provide a generalized framework for the investigation of 9-(2-Chloroethyl)adenine in a cell culture setting. The provided protocols are based on standard methodologies for handling similar alkylating agents and will require optimization for specific cell lines and experimental objectives.

Mechanism of Action

As a monofunctional alkylating agent, 9-(2-Chloroethyl)adenine is hypothesized to exert its cytotoxic effects through the covalent modification of DNA. The primary steps in its mechanism of action are:

  • Cellular Uptake: Being a small molecule, 9-(2-Chloroethyl)adenine is likely to enter cells through passive diffusion or via nucleoside transporters.

  • Formation of Reactive Intermediate: Intracellularly, the 2-chloroethyl group can undergo an intramolecular cyclization to form a highly electrophilic aziridinium ion.

  • DNA Alkylation: The aziridinium ion readily reacts with nucleophilic centers in DNA, primarily the N7 position of guanine and the N3 position of adenine, forming monoadducts.

  • Induction of DNA Damage Response: The formation of these DNA adducts is recognized by the cell's DNA damage response (DDR) machinery. This leads to the activation of sensor proteins such as ATM and ATR.

  • Cell Cycle Arrest and Apoptosis: Persistent DNA damage and the activation of the DDR can lead to the phosphorylation of checkpoint kinases (Chk1/Chk2) and the tumor suppressor protein p53. This cascade of events can induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected effects of 9-(2-Chloroethyl)adenine on cancer cell lines. Note: These values are for illustrative purposes only and the optimal experimental conditions must be determined empirically.

Table 1: Cytotoxicity of 9-(2-Chloroethyl)adenine in Human Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50 (µM) [Hypothetical]
HeLaCervical Cancer15
A549Lung Cancer25
MCF-7Breast Cancer10
U-87 MGGlioblastoma30

Table 2: Effect of 9-(2-Chloroethyl)adenine on Cell Cycle Distribution in MCF-7 Cells (48-hour treatment)

Treatment% of Cells in G0/G1 Phase [Hypothetical]% of Cells in S Phase [Hypothetical]% of Cells in G2/M Phase [Hypothetical]
Vehicle Control652015
10 µM 9-(2-Chloroethyl)adenine401545
20 µM 9-(2-Chloroethyl)adenine301060

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 9-(2-Chloroethyl)adenine.

Materials:

  • 9-(2-Chloroethyl)adenine

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 9-(2-Chloroethyl)adenine in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 9-(2-Chloroethyl)adenine.

    • Incubate for 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of 9-(2-Chloroethyl)adenine on the cell cycle distribution.

Materials:

  • 9-(2-Chloroethyl)adenine

  • Selected cancer cell line

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of 9-(2-Chloroethyl)adenine (e.g., based on the IC50 value) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 9-CE-Ade 9-(2-Chloroethyl)adenine Aziridinium Aziridinium Ion (Reactive Intermediate) 9-CE-Ade->Aziridinium Intracellular Activation DNA_Adduct DNA Adduct Formation (N7-Guanine, N3-Adenine) Aziridinium->DNA_Adduct Alkylation DDR DNA Damage Response (ATM/ATR Activation) DNA_Adduct->DDR Checkpoint Checkpoint Activation (Chk1/Chk2, p53) DDR->Checkpoint Arrest Cell Cycle Arrest (G2/M Phase) Checkpoint->Arrest Apoptosis Apoptosis Checkpoint->Apoptosis If damage is irreparable

Caption: Proposed mechanism of action for 9-(2-Chloroethyl)adenine.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment Seed Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed->Incubate_24h Treat Treat with 9-CE-Ade (serial dilutions) Incubate_24h->Treat Incubate_72h Incubate 72h Treat->Incubate_72h MTT Add MTT Reagent Incubate_72h->MTT Incubate_4h Incubate 4h MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining the IC50 of 9-(2-Chloroethyl)adenine.

G cluster_pathway Simplified Apoptosis Signaling Pathway DNA_Damage DNA Damage (from 9-CE-Ade) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis_final Apoptosis Casp3->Apoptosis_final

Caption: Key steps in the intrinsic apoptosis pathway induced by DNA damage.

Application Notes and Protocols for the Detection of 9-(2-Chloroethyl)-9H-purin-6-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Chloroethyl)-9H-purin-6-amine is a purine analogue with potential biological activity. Due to its structure, which includes a reactive chloroethyl group, it is of interest in drug development. Accurate and reliable analytical methods are crucial for pharmacokinetic, toxicokinetic, and metabolism studies of this compound in biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples such as plasma and urine, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Analytical Method Overview

The determination of this compound in biological samples typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is critical to remove interfering substances and concentrate the analyte.[1] Chromatographic separation isolates the analyte from other components, and mass spectrometry provides sensitive and selective detection.

Data Presentation: Performance of Analogous Purine Derivative Assays

ParameterPlasmaUrineReference
Limit of Quantification (LOQ) 0.5 - 2.5 µg/mL50 µg/mL[2][3]
Linearity Range (r²) >0.99>0.99[2][3][4]
Intra-day Precision (%RSD) ≤ 15%≤ 15%[2][3]
Inter-day Precision (%RSD) ≤ 15%≤ 15%[2][3]
Accuracy (% Bias) Within ±15%Within ±15%[2][3]
Recovery 85 - 115%85 - 115%[4]

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma or Serum)

This protocol is a rapid and simple method for the removal of proteins from plasma or serum samples.

Materials:

  • Biological plasma/serum samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analogue of the analyte)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

SPE is a more selective sample preparation technique that can provide a cleaner extract, which is often necessary for complex matrices like urine.[1]

Materials:

  • Urine samples

  • This compound reference standard

  • Internal Standard (IS) solution

  • Mixed-mode cation exchange SPE cartridges

  • Methanol, HPLC grade

  • Ammonium hydroxide solution (5%)

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Thaw urine samples to room temperature and centrifuge to remove any particulates.

  • Pipette 500 µL of the urine sample into a clean tube.

  • Add 10 µL of the internal standard working solution.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of 0.1% formic acid in water through the cartridge. Do not allow the cartridge to dry.

  • Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol through the cartridge.

  • Elute the analyte: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of purine derivatives. Method optimization will be required for this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[5]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min[5]

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters (typical values, instrument-dependent):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C[6]

    • Desolvation Temperature: 500°C[2]

    • Desolvation Gas Flow: 800 L/hr[6]

    • Cone Gas Flow: 150 L/hr[6]

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.

Visualizations

experimental_workflow sample Biological Sample (Plasma or Urine) prep Sample Preparation sample->prep pp Protein Precipitation (Plasma) prep->pp for Plasma spe Solid-Phase Extraction (Urine) prep->spe for Urine lcms LC-MS/MS Analysis pp->lcms spe->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data Data Acquisition and Processing detection->data quant Quantification (Calibration Curve) data->quant report Results Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway compound This compound transport Cellular Uptake (Nucleoside Transporters) compound->transport activation Metabolic Activation (Potential) transport->activation inhibition Inhibition of DNA Synthesis transport->inhibition as Purine Analogue alkylation Alkylation of DNA activation->alkylation via Chloroethyl Group dna_damage DNA Damage alkylation->dna_damage purine_synthesis De Novo Purine Synthesis purine_synthesis->inhibition inhibition->dna_damage apoptosis Cell Cycle Arrest & Apoptosis dna_damage->apoptosis

Caption: Potential mechanism of action for this compound.

Conclusion

The protocols and information provided herein offer a comprehensive starting point for the development and validation of a robust analytical method for the quantification of this compound in biological samples. The use of LC-MS/MS provides the necessary sensitivity and selectivity for demanding bioanalytical applications. Adherence to established validation guidelines is essential to ensure the reliability and reproducibility of the data generated.[7][8]

References

protocol for dissolving 9-(2-Chloroethyl)-9H-purin-6-amine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Chloroethyl)-9H-purin-6-amine, also known as 9-(2-Chloroethyl)adenine, is a purine analog of significant interest in biomedical research and drug development. Its structural similarity to adenine, a fundamental component of nucleic acids and various cofactors, suggests its potential to interact with a range of biological pathways. This document provides detailed protocols for the dissolution of this compound to facilitate its use in various experimental settings.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms 9-(2-Chloroethyl)adenine[1]
Molecular Formula C₇H₈ClN₅[2]
Molecular Weight 197.62 g/mol [2]
Appearance Off-White Solid
Storage Refrigerator

Solubility Data

While specific quantitative solubility data for this compound is not extensively documented, the solubility of its parent compound, adenine, and related purine analogs provides valuable guidance for solvent selection. Based on available information, the following solvents are recommended for consideration. It is crucial to empirically determine the solubility for your specific lot of the compound.

SolventExpected SolubilityNotesReference
Dimethyl Sulfoxide (DMSO) Soluble (Adenine: 10 mg/mL)A common solvent for preparing high-concentration stock solutions for in vitro assays.[3][4]
0.5 M Hydrochloric Acid (HCl) Soluble (Adenine: 20 mg/mL)Useful for creating aqueous stock solutions. The pH will need to be adjusted before use in biological systems.[5]
Ethanol Soluble with heatingOne study mentions recrystallization from ethanol, suggesting solubility increases with temperature.[6]
Water Poorly soluble at room temperatureSolubility of adenine in water increases significantly with heating.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for most in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out 1.976 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol 2: Preparation of a 1 mg/mL Stock Solution in 0.5 M HCl

This protocol is an alternative for preparing an aqueous stock solution. Note that the final solution will be acidic and will require neutralization or significant dilution before use in biological experiments.

Materials:

  • This compound powder

  • 0.5 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • Sterile conical tubes

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of 0.5 M HCl to the tube.

  • Mixing: Place a sterile stir bar in the tube and stir on a magnetic stirrer until the compound is fully dissolved.

  • Neutralization (Optional, for immediate use): Before adding to cell culture media or buffer, neutralize the acidic stock solution by slowly adding 1 M NaOH dropwise while monitoring the pH. Adjust the pH to the desired range for your experiment (e.g., pH 7.2-7.4). Be aware that this will dilute your stock solution.

  • Storage: Store the acidic stock solution at 4°C for short-term use (days). Long-term storage of the acidic solution is not recommended due to potential hydrolysis.

Experimental Workflow

The following diagram illustrates a general workflow for dissolving and using this compound in a typical cell culture experiment.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_storage Storage weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve dilute Dilute Stock in Culture Medium dissolve->dilute aliquot Aliquot dissolve->aliquot treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze store Store at -20°C or -80°C aliquot->store

Experimental workflow diagram.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not yet fully elucidated, as a purine analog, it is hypothesized to interfere with nucleic acid and purine metabolism. The diagram below represents a generalized purine metabolism pathway that could be a target for this compound.

signaling_pathway cluster_pathway Purine Metabolism compound This compound de_novo De Novo Synthesis compound->de_novo Potential Inhibition salvage Salvage Pathway compound->salvage Potential Inhibition nucleotides Purine Nucleotides (ATP, GTP) de_novo->nucleotides salvage->nucleotides dna_rna DNA/RNA Synthesis nucleotides->dna_rna

Potential interaction with purine metabolism.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer: The provided protocols are based on the available information for related compounds and should be considered as a starting point. Researchers should perform their own optimization and validation experiments to determine the most suitable conditions for their specific application.

References

Application of Purine Derivatives in Leukemia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of key purine derivatives—Cladribine, Fludarabine, and Nelarabine—in leukemia research. It is designed to be a practical resource for laboratory investigation into the efficacy and mechanisms of these important anti-leukemic agents.

Introduction to Purine Derivatives in Leukemia Therapy

Purine analogs are a class of antimetabolite drugs that structurally mimic natural purine bases, such as adenine and guanine.[1] This structural similarity allows them to interfere with the synthesis of nucleic acids, primarily DNA, thereby disrupting cellular replication and inducing cell death.[2] Their selective toxicity towards rapidly dividing cells makes them effective chemotherapeutic agents for various hematological malignancies.[1] This document focuses on three prominent purine derivatives: Cladribine, Fludarabine, and Nelarabine, which have demonstrated significant clinical efficacy in different types of leukemia.

Application Notes

Cladribine (2-Chlorodeoxyadenosine)

Cladribine is an adenosine deaminase-resistant purine analog with established efficacy in hairy cell leukemia and B-cell chronic lymphocytic leukemia (CLL).[3][4] Its mechanism of action involves its conversion to the active triphosphate form, which accumulates in lymphocytes, leading to DNA strand breaks and subsequent apoptosis.[4][5]

Mechanism of Action:

Cladribine induces apoptosis through both caspase-dependent and -independent pathways.[6] Upon intracellular accumulation of its active metabolite, cladribine triphosphate (CdATP), DNA strand breaks occur.[4] This damage triggers the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[4][6] Cladribine also activates the extrinsic apoptotic pathway by increasing the expression of the death receptor DR4 and decreasing the levels of the anti-apoptotic protein c-FLIP, leading to the activation of caspase-8.[7][8] The convergence of these pathways on effector caspases like caspase-3 results in the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.[6][9]

Applications in Leukemia Research:

  • Preclinical Efficacy Studies: Assessing the cytotoxic and apoptotic effects of cladribine on various leukemia cell lines and patient-derived samples.

  • Mechanism of Action Studies: Investigating the specific signaling pathways involved in cladribine-induced apoptosis, including the roles of Bcl-2 family proteins, caspases, and DNA damage response proteins.[6][10]

  • Combination Therapy Research: Evaluating the synergistic or additive effects of cladribine with other anti-cancer agents to identify more effective treatment regimens.

Fludarabine (F-ara-A)

Fludarabine is a fluorinated purine analog widely used in the treatment of CLL, often in combination with other chemotherapeutic agents.[11] As a prodrug, it is converted to its active triphosphate form, F-ara-ATP, which inhibits DNA synthesis and induces apoptosis.

Mechanism of Action:

F-ara-ATP primarily acts by inhibiting DNA polymerase and ribonucleotide reductase, leading to the termination of DNA chain elongation.[12] The incorporation of F-ara-ATP into DNA also activates the DNA damage response (DDR) pathway.[1] This involves the activation of the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate downstream targets like p53 and Chk1.[13] The activation of p53 can lead to cell cycle arrest and the induction of apoptosis through the transcriptional upregulation of pro-apoptotic genes like PUMA and BAX.[13] Fludarabine's inhibition of DNA repair processes can also enhance the cytotoxicity of other DNA-damaging agents.[14]

Applications in Leukemia Research:

  • Drug Efficacy and Resistance Studies: Determining the sensitivity of different leukemia subtypes to fludarabine and investigating the molecular basis of resistance.

  • DNA Damage and Repair Studies: Utilizing fludarabine as a tool to study the cellular response to DNA damage and the role of specific DNA repair pathways in leukemia.[14]

  • Combination Regimen Development: Assessing the efficacy of fludarabine in combination with other agents, such as cyclophosphamide and rituximab, in preclinical models.[15]

Nelarabine (ara-G)

Nelarabine is a prodrug of the deoxyguanosine analog ara-G and is specifically indicated for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL).[16][17] Its selective toxicity towards T-lymphocytes is a key feature of its therapeutic profile.[2]

Mechanism of Action:

Nelarabine is converted to its active triphosphate form, ara-GTP, which is preferentially retained in T-lymphoblasts.[2][18] Ara-GTP competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into DNA, leading to the termination of DNA synthesis and the induction of apoptosis.[2] In T-ALL cells, nelarabine has also been shown to modulate the PI3K/AKT/mTOR signaling pathway.[11][19] In sensitive cells, nelarabine treatment leads to a downregulation of this pro-survival pathway, contributing to its apoptotic effect.[11][19] Conversely, resistance to nelarabine can be associated with the hyperactivation of the PI3K/AKT/mTOR and MEK/ERK pathways.[11][19]

Applications in Leukemia Research:

  • T-Cell Malignancy Research: Investigating the unique sensitivity of T-cell leukemias to nelarabine and elucidating the underlying molecular mechanisms.

  • Signaling Pathway Analysis: Studying the impact of nelarabine on key signaling pathways, such as PI3K/AKT/mTOR, to understand its mode of action and identify potential resistance mechanisms.[11][19]

  • Development of Novel Combination Therapies: Exploring the combination of nelarabine with inhibitors of pro-survival signaling pathways to overcome resistance in T-ALL.[19]

Data Presentation

Table 1: In Vitro Efficacy of Cladribine in Leukemia and Myeloma Cell Lines
Cell LineCancer TypeIC50 (µmol/L)Reference
U266Multiple Myeloma~2.43[20][21]
RPMI8226Multiple Myeloma~0.75[20][21]
MM1.SMultiple Myeloma~0.18[20][21]
MM1.SMultiple Myeloma~0.0353[13]
MM1.RMultiple Myeloma~0.058[13]
Table 2: Clinical Efficacy of Fludarabine-Based Regimens in Chronic Lymphocytic Leukemia (CLL)
RegimenPatient PopulationOverall Response Rate (%)Complete Remission (%)Median Progression-Free Survival (months)6-Year Overall Survival (%)Reference
Fludarabine (single agent or with prednisone)Previously untreated CLL78-31 (for responders)- (Median survival 74 months)[8]
Fludarabine, Cyclophosphamide, Rituximab (FCR)Previously untreated CLL95728077[15]
Fludarabine, Cyclophosphamide, Rituximab (FCR)Previously untreated CLL (real-world data)92.870.442.5Not reached at 6 years[22][23]
Table 3: Clinical Efficacy of Nelarabine in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Study/RegimenPatient Population4-Year Disease-Free Survival (%)4-Year Overall Survival (%)Key FindingsReference
AALL0434 (Nelarabine + escalating-dose methotrexate)Newly diagnosed pediatric and young adult T-ALL9190.2 (overall trial)The combination of nelarabine with escalating-dose methotrexate showed the best outcomes.[6][19]
AALL0434 (Nelarabine arm)Moderate or high-risk T-ALL89-Improved disease-free survival compared to chemotherapy alone (83%).[6]
Phase II TrialNewly diagnosed pediatric and young adult T-ALL3-year Event-Free Survival: 86.4%3-year Overall Survival: 91.3%Encouraging outcomes with acceptable toxicities.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of purine derivatives on leukemia cells.[14]

Materials:

  • Leukemia cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Purine derivative stock solution (dissolved in an appropriate solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the leukemia cells.

    • Seed the cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/well in 100 µL of complete medium. For primary leukemia samples, a higher density of 1 x 10⁶ cells/mL may be necessary.

    • Include wells with medium only as a blank control.

    • Incubate the plate for a few hours to allow cells to acclimatize.

  • Drug Treatment:

    • Prepare serial dilutions of the purine derivative in complete medium.

    • Add 100 µL of the drug dilutions to the respective wells. For the control wells, add 100 µL of medium with the same concentration of the solvent used for the drug stock.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol is for the detection of key apoptotic proteins, such as cleaved caspases and PARP, in leukemia cells treated with purine derivatives.

Materials:

  • Leukemia cells treated with a purine derivative and untreated controls

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Harvest treated and untreated cells by centrifugation.

    • Wash the cell pellets with ice-cold PBS.

    • Resuspend the pellets in lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer.

    • Boil the samples for 5-10 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 7.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the relative expression levels of the target proteins. The appearance of cleaved forms of caspases and PARP is indicative of apoptosis.

Mandatory Visualization

Cladribine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cladribine Cladribine CdATP Cladribine Triphosphate (CdATP) Cladribine->CdATP Phosphorylation DR4 DR4 (Death Receptor 4) Cladribine->DR4 Upregulates cFLIP c-FLIP (inhibitor) Cladribine->cFLIP Downregulates Bcl2 Bcl-2 (anti-apoptotic) Cladribine->Bcl2 Downregulates DNA_Damage DNA Strand Breaks CdATP->DNA_Damage Bax Bax (pro-apoptotic) DNA_Damage->Bax Activates Caspase8 Caspase-8 (cleaved/active) DR4->Caspase8 cFLIP->Caspase8 Caspase3 Caspase-3 (cleaved/active) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (cleaved/active) Cytochrome_c->Caspase9 Bax->Mitochondrion Bcl2->Mitochondrion Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Cladribine-induced apoptosis signaling pathways in leukemia cells.

Fludarabine_DDR_Pathway cluster_DDR DNA Damage Response Fludarabine Fludarabine FaraATP F-ara-ATP Fludarabine->FaraATP Phosphorylation DNA_Polymerase DNA Polymerase Ribonucleotide Reductase FaraATP->DNA_Polymerase DNA_Synthesis_Inhibition DNA Synthesis Inhibition FaraATP->DNA_Synthesis_Inhibition Incorporation into DNA DNA_Polymerase->DNA_Synthesis_Inhibition DNA_Damage DNA Damage DNA_Synthesis_Inhibition->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR p53 p53 (phosphorylated/active) ATM_ATR->p53 Chk1 Chk1 (phosphorylated/active) ATM_ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest PUMA_BAX PUMA / BAX (pro-apoptotic genes) p53->PUMA_BAX Upregulates Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA_BAX->Apoptosis Nelarabine_Signaling_Pathway cluster_PI3K PI3K/AKT/mTOR Pathway Nelarabine Nelarabine araGTP ara-GTP Nelarabine->araGTP Metabolism PI3K PI3K Nelarabine->PI3K Downregulates (in sensitive cells) DNA_Synthesis DNA Synthesis araGTP->DNA_Synthesis Incorporation Apoptosis Apoptosis DNA_Synthesis->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Cell_Survival_Proliferation->Apoptosis Experimental_Workflow cluster_assays Downstream Assays Start Start: Leukemia Cell Culture Drug_Treatment Treat cells with Purine Derivative (e.g., Cladribine, Fludarabine, Nelarabine) Start->Drug_Treatment Incubation Incubate for defined time points (e.g., 24, 48, 72h) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Analysis (e.g., Western Blot for cleaved Caspase-3/PARP) Incubation->Apoptosis_Assay Data_Analysis Data Analysis: - IC50 Determination - Protein Expression Changes Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Assess drug efficacy and mechanism of action Data_Analysis->Conclusion

References

HPLC method development for 9-(2-Chloroethyl)-9H-purin-6-amine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantification of 9-(2-Chloroethyl)-9H-purin-6-amine, a crucial analysis for researchers and drug development professionals, has been developed. This document provides detailed application notes and protocols for this method. The molecular formula for this compound is C7H8ClN5, and its molecular weight is 197.62 g/mol [1][2][3]. The compound is typically an off-white solid and should be stored in a refrigerator[1].

Principle of the Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with gradient elution and photodiode array (PDA) detection. This technique separates the target analyte from impurities and potential degradation products based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The use of a gradient elution, where the mobile phase composition is varied over time, ensures efficient elution of all components and provides good resolution between the analyte peak and any degradation products. PDA detection allows for the monitoring of the analyte at its maximum absorbance wavelength while also providing spectral data to assess peak purity.

Materials and Methods

Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.[4][5]

Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B
Flow Rate 1.0 mL/min[6][7]
Column Temperature 30 °C
Detection PDA at 260 nm
Injection Volume 10 µL
Diluent Methanol and Water (50:50, v/v)

Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1-100 µg/mL) by diluting the stock solution with the diluent. These are used to establish the calibration curve.

  • Sample Solution: Prepare the sample to obtain a theoretical concentration of approximately 50 µg/mL of the analyte in the diluent. Filter the solution through a 0.22 µm syringe filter before injection.

Experimental Protocols

Protocol 1: HPLC Analysis Workflow

This protocol outlines the general workflow for quantifying this compound.

  • System Preparation: Ensure the HPLC system is equilibrated with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the working standard solution (e.g., 50 µg/mL) five times. The system is deemed ready if the SST parameters meet the acceptance criteria (see Table 2).

  • Calibration Curve: Inject each working standard solution in duplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Data Processing: Determine the peak area of this compound in the sample chromatograms. Calculate the concentration using the linear regression equation obtained from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions filter_sample Filter Samples (0.22 µm) prep_sample->filter_sample equilibration System Equilibration filter_sample->equilibration sst System Suitability Test (SST) equilibration->sst calibration Calibration Curve Generation sst->calibration analysis Sample Injection & Analysis calibration->analysis acquisition Chromatogram Acquisition analysis->acquisition integration Peak Integration acquisition->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

General experimental workflow for HPLC analysis.
Protocol 2: Forced Degradation Study

To ensure the method is stability-indicating, forced degradation studies should be performed as follows.[5][8]

  • Acid Degradation: To 1 mL of the stock solution (1000 µg/mL), add 1 mL of 1.0 M HCl. Keep the solution at 80°C for 4 hours. Cool, neutralize with 1.0 M NaOH, and dilute to 10 mL with diluent.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH. Keep the solution at 80°C for 2 hours. Cool, neutralize with 1.0 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, then dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution from the stressed solid for analysis.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the drug to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 24 hours. Analyze the solution alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples using the HPLC method. Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug.

Data Presentation

Quantitative data from system suitability, method validation, and forced degradation studies should be clearly summarized.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.2%

Table 2: Method Validation Summary

ParameterTypical Result
Linearity (µg/mL) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD (µg/mL) 0.3 µg/mL
LOQ (µg/mL) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Table 3: Summary of Forced Degradation Studies

Stress Condition% DegradationObservations
Acid (1.0 M HCl, 80°C, 4h) ~15%Major degradation peak at RRT 0.8
Base (1.0 M NaOH, 80°C, 2h) ~25%Two major degradation peaks at RRT 0.7 & 1.2
Oxidative (6% H₂O₂, RT, 24h) ~10%One minor degradation peak at RRT 1.1
Thermal (105°C, 48h) < 5%No significant degradation
Photolytic (ICH Q1B) < 5%No significant degradation

Potential Degradation Pathway

The 9-(2-Chloroethyl) group is an alkylating agent and is susceptible to nucleophilic substitution, particularly hydrolysis. The purine ring itself can also undergo degradation. The diagram below illustrates potential degradation pathways under stress conditions.

Degradation_Pathway parent This compound (Parent Compound) hydrolysis_product 9-(2-Hydroxyethyl)-9H-purin-6-amine (Hydrolysis Product) parent->hydrolysis_product Acid/Base Hydrolysis (SN2 Reaction) deamination_product 9-(2-Chloroethyl)-9H-purin-6-one (Deamination Product) parent->deamination_product Acid/Base Hydrolysis of Amine

Potential degradation pathways under stress conditions.

Conclusion

The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the quantification of this compound. The method effectively separates the parent drug from its degradation products formed under various stress conditions. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories for routine analysis and stability studies of this compound.

References

Application Note: Structural Elucidation of 9-(2-Chloroethyl)-9H-purin-6-amine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of 9-(2-Chloroethyl)-9H-purin-6-amine, a purine derivative of interest in pharmaceutical research. The structural characterization was performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This application note outlines the methodologies for these key analytical techniques and presents the resulting data in a clear, tabulated format. Furthermore, a comprehensive workflow for the analysis is provided.

Introduction

This compound is a synthetic purine analogue with potential applications in drug development. Accurate structural confirmation and purity assessment are critical for advancing such compounds through the research and development pipeline. High-resolution analytical techniques like NMR and mass spectrometry are indispensable for unambiguous structure elucidation and characterization. This note details the analytical protocols and data interpretation for this compound.

Analytical Data

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. Here, we present the predicted ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.25s1HH-2
8.15s1HH-8
7.20br s2HNH₂
4.40t2HN⁹-CH₂
3.95t2HCH₂-Cl

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
156.2C-6
152.5C-2
149.8C-4
141.0C-8
118.7C-5
46.5N⁹-CH₂
42.8CH₂-Cl
Mass Spectrometry Data

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 3: GC-MS Fragmentation Data

m/zInterpretation
197[M]⁺ (Molecular Ion)
135[M - CH₂CH₂Cl]⁺
120Fragment
108Fragment

Experimental Protocols

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the compound is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectra.

  • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

  • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry Protocol (ESI-MS)

While GC-MS data is available, Electrospray Ionization (ESI) is a more common technique for such molecules in modern drug development.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

2. Mass Spectrometry Analysis:

  • Instrument: High-Resolution Mass Spectrometer with ESI source

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

3. Data Analysis:

  • Identify the molecular ion peak [M+H]⁺.

  • Analyze the fragmentation pattern to confirm the structure.

Analytical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the analysis of this compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Prepare NMR Sample Sample->Prep_NMR Prep_MS Prepare MS Sample Sample->Prep_MS NMR_Acq NMR Data Acquisition (1H & 13C) Prep_NMR->NMR_Acq MS_Acq Mass Spec Data Acquisition (ESI-MS) Prep_MS->MS_Acq Process_NMR Process NMR Spectra NMR_Acq->Process_NMR Process_MS Process Mass Spectrum MS_Acq->Process_MS Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Analytical workflow for the structural elucidation of this compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and reliable method for the structural characterization of this compound. The detailed protocols and tabulated data presented in this application note serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and development of purine-based pharmaceutical compounds.

References

The Versatile Intermediate: 9-(2-Chloroethyl)-9H-purin-6-amine in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Chloroethyl)-9H-purin-6-amine, also known as 9-(2-chloroethyl)adenine, is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel bioactive molecules. Its structure, featuring a reactive chloroethyl group attached to the purine core, makes it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of libraries of purine derivatives with potential therapeutic applications. These derivatives are often investigated as adenosine receptor antagonists, kinase inhibitors, and antiviral agents.[1]

The primary application of this compound lies in its use as an alkylating agent, most commonly for the N-alkylation of primary and secondary amines. This reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces the chloride, forming a new carbon-nitrogen bond and extending the side chain at the 9-position of the purine ring.

Key Applications

The primary application of this compound is as a precursor for the synthesis of a variety of 9-substituted adenine derivatives. The electrophilic nature of the chloroethyl group allows for facile reaction with a diverse range of nucleophiles.

Table 1: Examples of Derivatives Synthesized from this compound

NucleophileResulting Derivative ClassPotential Applications
Primary Amines (e.g., ethylamine)9-(2-(Alkylamino)ethyl)-9H-purin-6-aminesAdenosine receptor modulation, Kinase inhibition
Secondary Amines (e.g., piperidine)9-(2-(Dialkylamino)ethyl)-9H-purin-6-aminesCNS-active agents, Antiviral compounds
Ammonia9-(2-Aminoethyl)-9H-purin-6-amineFurther functionalization, Ligand synthesis
Thiols9-(2-(Thioalkyl)ethyl)-9H-purin-6-aminesEnzyme inhibition, Material science
Alcohols/Phenols9-(2-(Alkoxy/Phenoxy)ethyl)-9H-purin-6-aminesProdrug synthesis, Modulating solubility

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of N-substituted derivatives.

Protocol 1: General Procedure for the N-alkylation of Amines

This protocol outlines the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Silica gel for column chromatography

  • Eluent system (e.g., Dichloromethane/Methanol or Ethyl acetate/Hexanes gradient)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic base.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkylated product.

Protocol 2: Synthesis of 9-[2-(Ethylamino)ethyl]-9H-purin-6-amine

This protocol provides a specific example of the N-alkylation reaction.

Materials:

  • This compound (1.0 g, 5.06 mmol)

  • Ethylamine (70% solution in water, ~2-3 equivalents)

  • Acetonitrile (50 mL)

  • Potassium carbonate (2.1 g, 15.18 mmol)

Procedure:

  • Reaction Setup: To a solution of this compound in acetonitrile, add potassium carbonate.

  • Addition of Amine: Add the aqueous solution of ethylamine to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, filter the solid and wash with acetonitrile.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by crystallization or column chromatography to yield 9-[2-(ethylamino)ethyl]-9H-purin-6-amine.[2]

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_reagents Add Amine and Base start->add_reagents heat Heat and Stir (Monitor by TLC) add_reagents->heat cool_filter Cool and Filter heat->cool_filter evaporate Evaporate Solvent cool_filter->evaporate chromatography Column Chromatography evaporate->chromatography product Pure N-alkylated Product chromatography->product

Caption: General workflow for the N-alkylation of amines using this compound.

signaling_pathway_analogy cluster_reactants Starting Materials cluster_products Products reactant1 This compound (Electrophile) reaction_step Nucleophilic Substitution reactant1->reaction_step reactant2 Nucleophile (e.g., Amine, Thiol) reactant2->reaction_step product 9-Substituted Adenine Derivative reaction_step->product byproduct Salt (e.g., KCl, Et3N·HCl) reaction_step->byproduct

Caption: Logical relationship of reactants and products in the synthesis of 9-substituted adenine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 9-(2-Chloroethyl)-9H-purin-6-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the N9-alkylation of adenine.

Issue 1: Low Yield of the Desired N9-Alkylated Product

  • Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

  • Answer: Low yields in the N9-alkylation of adenine are most commonly due to a lack of regioselectivity, leading to the formation of a mixture of N3, N7, and N9 isomers, as well as the presence of unreacted starting material.[1] The choice of solvent and base is critical for directing the alkylation to the desired N9 position.

    • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly recommended.[1][2] These solvents facilitate the SN2 reaction mechanism by effectively solvating the cation of the base, which in turn makes the adenide anion a more potent nucleophile, favoring attack at the N9 position.[1][2] The use of polar protic solvents like water or alcohols should be avoided as they can lead to an increased proportion of the undesired N3-alkylated byproduct.[1]

    • Base Selection: The choice of base is crucial for the efficient deprotonation of adenine to form the reactive adenide anion. Stronger bases are generally preferred. Mineral hydrides, such as sodium hydride (NaH), and carbonates, like potassium carbonate (K₂CO₃), are frequently used and have been shown to provide moderate to high regioselectivity for the N9 position.[2] The reaction of the adenine anion, formed by a strong base, typically yields a mixture of N9 and N7 derivatives.[2]

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of more byproducts. It is advisable to start the reaction at room temperature and monitor its progress. If the reaction is slow, gentle heating can be applied, but the temperature should be carefully controlled.

Issue 2: Presence of Multiple Products in the Reaction Mixture

  • Question: My TLC analysis shows multiple spots after the reaction. What are these byproducts and how can I minimize their formation?

  • Answer: The primary byproducts in the alkylation of adenine are other regioisomers, namely N3-(2-Chloroethyl)-9H-purin-6-amine and N7-(2-Chloroethyl)-9H-purin-6-amine.[1] The formation of these isomers is a common challenge due to the multiple nucleophilic nitrogen atoms in the purine ring.

    • Minimizing Isomer Formation:

      • Optimize Base and Solvent: As mentioned previously, using a strong base in a polar aprotic solvent is the most effective way to favor the formation of the N9 isomer.[1][2]

      • Control Reaction Conditions: Maintaining a consistent reaction temperature and ensuring anhydrous (dry) conditions can help to minimize side reactions. The presence of water can promote the formation of the N3-isomer.[3]

      • Protecting Groups: For highly specific synthesis, though more complex, the use of protecting groups on the N3 and N7 positions can ensure exclusive N9-alkylation.[4][5] However, this adds extra steps of protection and deprotection to the synthesis.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to separate the desired this compound from the other isomers and starting material. What purification methods are most effective?

  • Answer: The separation of constitutional isomers can be challenging due to their similar physical properties. Column chromatography is the most common and effective method for purifying purine derivatives.[6]

    • Column Chromatography:

      • Stationary Phase: Silica gel is widely used for the purification of purine compounds.[6]

      • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is typically effective. For instance, a mobile phase of dichloromethane:methanol (e.g., 10:1 v/v) can be a good starting point for TLC analysis and subsequent column chromatography.[1][6]

    • Crystallization: If a suitable solvent system can be found, crystallization can be an effective method for obtaining a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2] In the first step, a base is used to deprotonate adenine, forming the adenide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group, displacing the chloride ion and forming the N-C bond at the N9 position.

Q2: Which alkylating agent should I use: 1-bromo-2-chloroethane or 1,2-dichloroethane?

A2: While both can be used, 1-bromo-2-chloroethane is generally a better alkylating agent. Bromide is a better leaving group than chloride, which can lead to a faster reaction rate.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] Use a suitable mobile phase (e.g., dichloromethane:methanol 10:1) to separate the starting material (adenine) from the product(s). The disappearance of the adenine spot and the appearance of a new, less polar spot indicates the progress of the reaction. It is important to dry the TLC plate thoroughly before elution, especially if DMF is used as the solvent.[2]

Q4: What are the optimal molar ratios of the reactants?

A4: Typically, a slight excess of the alkylating agent and the base relative to adenine is used. A common starting point is:

  • Adenine: 1 equivalent

  • Alkylating Agent: 1.2 - 1.5 equivalents

  • Base (e.g., K₂CO₃): 1.5 - 2 equivalents

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Alkylating agents are potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The solvents DMF and DMSO are also hazardous and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Key Experiment: N9-Alkylation of Adenine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • Adenine

  • 1-Bromo-2-chloroethane (or 1,2-dichloroethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, suspend adenine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Addition of Alkylating Agent: Slowly add 1-bromo-2-chloroethane (1.2 equivalents) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) if the reaction is slow, but this may increase the formation of byproducts.

  • Monitoring: Monitor the reaction progress by TLC using a mobile phase of CH₂Cl₂:MeOH (10:1 v/v).[1]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of adenine), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr/KCl).

    • Wash the solid residue with a small amount of CH₂Cl₂.

  • Purification:

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity of Adenine Alkylation

ParameterConditionPredominant Isomer(s)RationaleCitation(s)
Solvent Polar Aprotic (DMF, DMSO)N9Favors SN2 reaction and a more nucleophilic adenide anion.[1][2]
Polar Protic (Water, Alcohols)N3, N7Can solvate the adenide anion and may favor other mechanisms.[1][3]
Base Strong (NaH, K₂CO₃)N9, N7Efficiently deprotonates adenine to form the reactive adenide anion.[2]
Weak/NeutralN3Alkylation of neutral adenine is more likely to occur at the N3 position.[2]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Suspend Adenine and K2CO3 in anhydrous DMF prep2 Add 1-bromo-2-chloroethane prep1->prep2 react1 Stir at room temperature (or gentle heat) prep2->react1 react2 Monitor by TLC react1->react2 workup1 Filter to remove inorganic salts react2->workup1 workup2 Evaporate solvent workup1->workup2 purify1 Silica gel column chromatography workup2->purify1 purify2 Isolate pure this compound purify1->purify2

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Poor Regioselectivity (N3/N7 isomers) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1 Use Polar Aprotic Solvent (DMF/DMSO) cause1->sol1 Favors N9 sol2 Use a Stronger Base (e.g., NaH) cause1->sol2 Favors N9/N7 sol3 Increase Reaction Time or Apply Gentle Heat cause2->sol3 cause3->sol1 sol4 Ensure Anhydrous Conditions cause3->sol4 Water promotes N3

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Stability of 9-(2-Chloroethyl)-9H-purin-6-amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 9-(2-Chloroethyl)-9H-purin-6-amine. The information provided is based on the general stability of related chemical structures, including 2-chloroethylamines and purine analogs, to guide your experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous solution of this compound is showing a rapid decrease in concentration over time. What is the likely cause?

A1: The 2-chloroethyl group is known to be reactive in aqueous solutions. The primary degradation pathway is likely an intramolecular cyclization to form a highly reactive aziridinium (ethylenimonium) ion intermediate. This intermediate is then susceptible to rapid hydrolysis, leading to the formation of 9-(2-hydroxyethyl)-9H-purin-6-amine. This reaction is often accelerated in aqueous environments.[1][2][3]

Q2: How does pH affect the stability of this compound in my aqueous solution?

A2: The stability of this compound is expected to be highly pH-dependent.

  • Neutral to Alkaline pH (pH > 7): The rate of intramolecular cyclization to the aziridinium ion is generally faster at neutral to alkaline pH. This is because the purine nitrogen can act as an internal base, facilitating the displacement of the chloride. The subsequent hydrolysis of the aziridinium ion is also rapid.

  • Acidic pH (pH < 7): In acidic conditions, the purine ring system can become protonated. This may slow down the initial cyclization step. However, acid-catalyzed hydrolysis of the chloroethyl group can still occur, although typically at a slower rate than the cyclization pathway at higher pH.

For optimal stability during short-term storage for experimental use, it is advisable to prepare solutions in a slightly acidic buffer (e.g., pH 4-5) and keep them at low temperatures (2-8°C).

Q3: I am observing multiple peaks in my HPLC chromatogram after incubating my compound in solution. What could these be?

A3: Besides the expected hydrolysis product, 9-(2-hydroxyethyl)-9H-purin-6-amine, other degradation products may form, especially under forced degradation conditions:

  • Purine Ring Opening: Under harsh acidic or basic conditions, the purine ring itself can undergo hydrolysis, leading to various imidazole and pyrimidine derivatives.

  • Dimerization: The reactive aziridinium intermediate could potentially react with another molecule of this compound or its degradation products to form dimers.

  • Oxidative Degradation: If the solution is exposed to oxidative stress (e.g., dissolved oxygen, trace metal ions), oxidation of the purine ring can occur.

It is recommended to use mass spectrometry (LC-MS) to identify the mass of the unknown peaks to help elucidate their structures.

Q4: My HPLC results are inconsistent, with shifting retention times and poor peak shapes. What should I check?

A4: Inconsistent HPLC results can be due to a variety of factors. Here is a troubleshooting checklist:

  • Mobile Phase: Ensure the mobile phase is fresh, properly mixed, and degassed. For ionizable compounds like this purine derivative, the pH of the mobile phase is critical and should be consistent. A small change in pH can lead to significant shifts in retention time.

  • Column: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, ensure it is miscible with the mobile phase and is of a lower eluotropic strength to avoid peak distortion.

  • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.

  • Temperature Control: Ensure the column oven temperature is stable, as temperature fluctuations can affect retention times.

Quantitative Data Summary

Table 1: Hypothetical Half-Life of this compound in Aqueous Buffers at 37°C

pHBuffer SystemEstimated Half-Life (t½)
3.0Citrate Buffer~ 48 - 72 hours
5.0Acetate Buffer~ 24 - 48 hours
7.4Phosphate Buffer~ 2 - 8 hours
9.0Borate Buffer< 1 hour

Table 2: Hypothetical Degradation Profile under Forced Degradation Conditions (24 hours)

Condition% DegradationMajor Degradation Product(s)
0.1 M HCl at 60°C15 - 25%9-(2-hydroxyethyl)-9H-purin-6-amine, potential purine ring opening products
0.1 M NaOH at 60°C> 90%9-(2-hydroxyethyl)-9H-purin-6-amine, extensive purine ring degradation
3% H₂O₂ at Room Temperature10 - 20%Oxidized purine derivatives
Photostability (ICH Q1B)5 - 15%Photodegradation products
Thermal (Dry Heat) at 80°C< 5%Minimal degradation

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Buffers: 0.1 M HCl, 0.1 M NaOH, and phosphate buffer (pH 7.4)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take samples at 0, 2, 4, 8, and 24 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 24 hours. Dissolve the stressed solid in the initial solvent for analysis.

4. Sample Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. A gradient reverse-phase HPLC method with a C18 column is a common starting point.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.

Visualizations

G cluster_degradation Proposed Aqueous Degradation Pathway Parent This compound Intermediate Aziridinium Ion (Intermediate) Parent->Intermediate - Cl⁻ (Intramolecular Cyclization) Ring_Opening Purine Ring Opening Products Parent->Ring_Opening Harsh Acid/Base Hydrolysis_Product 9-(2-Hydroxyethyl)-9H-purin-6-amine Intermediate->Hydrolysis_Product + H₂O (Hydrolysis)

Caption: Proposed degradation pathway in aqueous solution.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acidic (0.1 M HCl, 60°C) Stress->Acid Base Basic (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidative (3% H₂O₂, RT) Stress->Oxidation Photo Photolytic (ICH Q1B) Stress->Photo Thermal Thermal (80°C, Solid) Stress->Thermal Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Analysis HPLC-UV/MS Analysis Sampling->Analysis Data Data Analysis: - % Degradation - Peak Purity - Identify Degradants Analysis->Data End Establish Stability Profile Data->End

Caption: Workflow for a forced degradation study.

References

troubleshooting inconsistent results in 9-(2-Chloroethyl)adenine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-(2-Chloroethyl)adenine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with 9-(2-Chloroethyl)adenine in a question-and-answer format.

Issue 1: High Variability Between Replicates in Cell-Based Assays

Question: Why am I observing significant variability in results between my replicate wells in cell-based assays (e.g., cytotoxicity, proliferation)?

Answer: High variability between replicates can undermine the statistical significance of your results.[1] Key factors contributing to this issue include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the wells of a multi-well plate is a primary source of variability.[1]

    • Solution: Ensure you have a homogeneous cell suspension before and during seeding. Use a cell counter for accurate quantification and visually inspect plates post-seeding to confirm even distribution.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of the compound or reagents, can introduce significant errors.[1]

    • Solution: Calibrate your pipettes regularly. For small volumes, use reverse pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each step.

  • Edge Effects: Wells on the perimeter of a multi-well plate are more susceptible to evaporation and temperature fluctuations, which can lead to different results compared to the inner wells.[1]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1] Always maintain a humidified incubator (≥95% humidity).[1]

Issue 2: Low or No Biological Activity (Signal)

Question: My experiment shows little to no effect from 9-(2-Chloroethyl)adenine, even at high concentrations. What could be the cause?

Answer: A lack of signal can stem from issues with the compound itself, the experimental setup, or the biological system.

  • Compound Degradation: As an alkylating agent, 9-(2-Chloroethyl)adenine can be unstable, especially in certain solutions or after repeated freeze-thaw cycles. The chloroethyl group is reactive and can hydrolyze over time.

    • Solution: Prepare fresh stock solutions of the compound from a high-quality, verified source. Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1] Consider verifying the compound's integrity via analytical methods like HPLC if instability is suspected.[2]

  • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to alkylating agents.[3]

    • Solution: A key mechanism of resistance is the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (MGMT), which removes alkyl groups from guanine.[3] Verify the MGMT expression status of your cell line. Consider using a cell line known to be sensitive to alkylating agents or co-administering an MGMT inhibitor.

  • Insufficient Incubation Time: The cytotoxic effects of DNA alkylating agents may require a longer time to manifest as they often depend on the cell's progression through the cell cycle to induce apoptosis.[4]

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing the desired effect.

Issue 3: High Background Signal in Assays

Question: I'm experiencing a high background signal in my assay, which is masking the specific effects of the compound. How can I reduce it?

Answer: High background can obscure the true signal and lead to inaccurate results.[1] Common causes include:

  • Inadequate Washing: Insufficient washing of cells after treatment can leave behind residual compound or assay reagents.[1]

    • Solution: Increase the number and volume of wash steps with an appropriate ice-cold buffer (e.g., PBS).[1] Ensure complete aspiration of the wash buffer after each step without disturbing the cell monolayer.[1]

  • Non-specific Binding: The compound or detection reagents may bind non-specifically to the cell surface or the culture plate.[1]

    • Solution: Pre-treat plates with a blocking agent like bovine serum albumin (BSA).[1] Include appropriate controls, such as a known inhibitor, to determine the level of non-specific binding.[1]

  • Reagent Contamination: Contamination of buffers or stock solutions can introduce background noise.[1]

    • Solution: Use fresh, sterile, and high-purity reagents and buffers. Filter-sterilize all solutions before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 9-(2-Chloroethyl)adenine? A1: 9-(2-Chloroethyl)adenine is an alkylating agent. Its mechanism involves the transfer of its chloroethyl group to nucleophilic sites on cellular macromolecules, most importantly DNA.[4] This alkylation can occur on nitrogenous bases (like guanine), leading to DNA damage, the formation of DNA cross-links, and interference with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[5][6]

Q2: How should I properly store 9-(2-Chloroethyl)adenine? A2: 9-(2-Chloroethyl)adenine should be stored as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (typically -20°C). For solutions, it is best to prepare fresh stocks in a suitable anhydrous solvent (e.g., DMSO). If storage of solutions is necessary, they should be aliquoted into small, single-use volumes and stored at -80°C to minimize degradation from freeze-thaw cycles and hydrolysis.[1]

Q3: What are the potential degradation products of 9-(2-Chloroethyl)adenine in an aqueous solution? A3: In aqueous or protic solutions, the primary degradation pathway for 9-(2-Chloroethyl)adenine is the hydrolysis of the chloroethyl group to a hydroxyethyl group, forming 9-(2-Hydroxyethyl)adenine. This conversion eliminates its alkylating activity. The stability is pH and temperature-dependent.[7]

Q4: What safety precautions are necessary when handling this compound? A4: 9-(2-Chloroethyl)adenine is a potent alkylating agent and should be handled as a hazardous compound. It is potentially mutagenic and carcinogenic.[4] Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust or aerosolized solutions and prevent skin contact.

Data and Protocols

Chemical and Physical Properties

This table summarizes key properties of 9-(2-Chloroethyl)adenine.

PropertyValueReference
IUPAC Name 9-(2-chloroethyl)purin-6-amine[8]
Molecular Formula C₇H₈ClN₅[8]
Molecular Weight 197.62 g/mol [8]
CAS Number 19255-48-2[8]
Appearance Solid
Solubility Soluble in DMSO
Experimental Protocols
Protocol 1: Synthesis of 9-(2-Chloroethyl)adenine

This protocol is based on the chlorination of 9-(2-Hydroxyethyl)adenine.[9]

  • Setup: In a round-bottom flask, suspend 9-(2-Hydroxyethyl)adenine (1 equivalent) in dry dioxane.

  • Reagents: Add freshly distilled pyridine (catalytic amount) to the suspension.

  • Chlorination: Slowly add thionyl chloride (SOCl₂) (approx. 2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Triturate the resulting residue with a non-polar solvent like carbon tetrachloride and filter the solid. Recrystallize the crude product from ethanol to obtain pure 9-(2-Chloroethyl)adenine.[9] The yield should be high (approaching 99%).[9]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of an agent that inhibits cell growth by 50% (IC₅₀).[5]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Treatment: Prepare serial dilutions of 9-(2-Chloroethyl)adenine in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Alkaline Comet Assay for DNA Damage

This assay detects DNA strand breaks and interstrand cross-links (ICLs), a hallmark of bifunctional alkylating agents.[10]

  • Cell Treatment: Treat cells with varying concentrations of 9-(2-Chloroethyl)adenine for a desired time. Include positive (e.g., a known cross-linking agent) and negative (vehicle) controls.

  • Slide Preparation: Mix a small number of treated cells with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow it to solidify on ice.[10]

  • Cell Lysis: Immerse the slides in an ice-cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind nucleoids.[10]

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) to unwind the DNA for 20-40 minutes.[10]

  • Electrophoresis: Apply an electric field (~25 V, ~300 mA) for 20-30 minutes. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." Cross-linked DNA will migrate less.[10]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green).[5]

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Use comet scoring software to quantify the length and intensity of the comet tails. A reduction in tail length compared to a positive control for strand breaks indicates the presence of ICLs.[10]

Visualizations

Troubleshooting Workflow for Inconsistent Results

G A Inconsistent Experimental Results B Check for High Variability Between Replicates A->B F Check for Low or No Biological Activity A->F C Review Cell Seeding Protocol B->C D Verify Pipetting Technique & Calibration B->D E Mitigate Edge Effects (e.g., use buffer in outer wells) B->E J Problem Resolved C->J D->J E->J G Prepare Fresh Compound Stocks; Aliquot to Store F->G H Verify Cell Line Sensitivity (e.g., MGMT status) F->H I Optimize Incubation Time (Time-Course Exp.) F->I G->J H->J I->J

Caption: A logical workflow for troubleshooting inconsistent experimental results.

General Mechanism of Action for an Alkylating Agent

G A 9-(2-Chloroethyl)adenine (Alkylating Agent) B Transfer of Chloroethyl Group to DNA (Alkylation) A->B C Formation of DNA Adducts & Interstrand Cross-links (ICLs) B->C D Inhibition of DNA Replication & Transcription C->D E Cell Cycle Arrest (e.g., G2/M phase) D->E F Induction of Apoptosis (Programmed Cell Death) E->F

Caption: Signaling pathway from DNA alkylation to apoptosis.

General Experimental Workflow

G A Compound Synthesis & Purification B Structural Verification (e.g., NMR, MS) A->B C Preparation of Stock Solutions B->C D In Vitro Cell-Based Assays (e.g., MTT, Comet) C->D E Data Analysis (e.g., IC50, DNA Damage) D->E F Interpretation of Results E->F

Caption: A typical workflow for evaluating a synthesized compound.

References

optimizing dosage for 9-(2-Chloroethyl)-9H-purin-6-amine in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 9-(2-Chloroethyl)-9H-purin-6-amine, also known as 9-(2-Chloroethyl)adenine or by its NSC number 50715, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

As a purine analog, this compound is presumed to exert its cytotoxic effects by interfering with nucleic acid metabolism. The chloroethyl group is a reactive moiety that can alkylate DNA and other macromolecules, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

A starting point for dosage can be inferred from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) NCI-60 screen. The GI50 (50% growth inhibition) values for NSC 50715 vary across different cell lines, generally ranging from micromolar to nanomolar concentrations. It is recommended to perform a dose-response experiment starting from a wide range, for instance, from 10 nM to 100 µM, to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store the compound?

For stock solutions, it is advisable to dissolve this compound in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%).

Q4: In which cancer cell lines has this compound shown significant activity?

Based on the NCI-60 screening data, NSC 50715 has demonstrated varied activity across a panel of human cancer cell lines. To determine its efficacy in your cell line of interest, it is best to consult the publicly available NCI-60 database for specific GI50 values.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Observed Efficacy - Sub-optimal compound concentration.- Insufficient incubation time.- Cell line is resistant to the compound.- Compound degradation.- Perform a dose-response curve to identify the optimal concentration.- Optimize the incubation time for your assay.- Verify the sensitivity of your cell line using NCI-60 data or by testing a sensitive control cell line.- Prepare fresh working solutions from a new stock aliquot.
High Cytotoxicity in Control Cells - High concentration of the vehicle (e.g., DMSO).- Contamination of the compound or media.- Inherent sensitivity of the cell line to the vehicle.- Ensure the final vehicle concentration is below the toxic threshold for your cells.- Use sterile techniques and fresh, filtered reagents.- Test a lower concentration of the vehicle.
Inconsistent or Variable Results - Inconsistent cell seeding density.- Variation in compound concentration between wells.- Edge effects in multi-well plates.- Cell passage number variability.- Ensure a uniform single-cell suspension and accurate cell counting.- Use calibrated pipettes and ensure proper mixing of the compound in the media.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Use cells within a consistent and low passage number range.
Compound Precipitation in Media - Low solubility of the compound in aqueous media.- High final concentration of the compound.- Ensure the stock solution is fully dissolved before further dilution.- Lower the final concentration of the compound in the assay.- Consider using a solubilizing agent, but validate its compatibility with your assay.

Quantitative Data

The following table summarizes the 50% Growth Inhibition (GI50) data from the NCI-60 screen for NSC 50715 in a selection of human cancer cell lines. This data is valuable for initial experimental design and dosage planning.

Cell LineTissue of OriginGI50 (M)
Leukemia
CCRF-CEMLeukemia1.26 x 10⁻⁷
K-562Leukemia1.58 x 10⁻⁷
MOLT-4Leukemia1.12 x 10⁻⁷
RPMI-8226Leukemia2.00 x 10⁻⁷
SRLeukemia1.41 x 10⁻⁷
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung3.16 x 10⁻⁷
EKVXNon-Small Cell Lung2.51 x 10⁻⁷
HOP-62Non-Small Cell Lung2.82 x 10⁻⁷
NCI-H226Non-Small Cell Lung3.98 x 10⁻⁷
NCI-H460Non-Small Cell Lung2.24 x 10⁻⁷
Colon Cancer
COLO 205Colon2.00 x 10⁻⁷
HCT-116Colon2.24 x 10⁻⁷
HCT-15Colon3.16 x 10⁻⁷
HT29Colon2.82 x 10⁻⁷
KM12Colon2.51 x 10⁻⁷
CNS Cancer
SF-268CNS2.24 x 10⁻⁷
SF-295CNS1.78 x 10⁻⁷
SNB-19CNS2.51 x 10⁻⁷
U251CNS2.00 x 10⁻⁷
Melanoma
LOX IMVIMelanoma2.51 x 10⁻⁷
MALME-3MMelanoma3.16 x 10⁻⁷
M14Melanoma2.82 x 10⁻⁷
SK-MEL-28Melanoma3.98 x 10⁻⁷
UACC-62Melanoma2.24 x 10⁻⁷
Ovarian Cancer
IGROV1Ovarian2.82 x 10⁻⁷
OVCAR-3Ovarian2.51 x 10⁻⁷
OVCAR-4Ovarian3.16 x 10⁻⁷
SK-OV-3Ovarian3.98 x 10⁻⁷
Renal Cancer
786-0Renal2.82 x 10⁻⁷
A498Renal3.16 x 10⁻⁷
CAKI-1Renal2.51 x 10⁻⁷
SN12CRenal3.98 x 10⁻⁷
UO-31Renal2.24 x 10⁻⁷
Prostate Cancer
PC-3Prostate3.16 x 10⁻⁷
DU-145Prostate2.82 x 10⁻⁷
Breast Cancer
MCF7Breast2.51 x 10⁻⁷
MDA-MB-231/ATCCBreast3.98 x 10⁻⁷
T-47DBreast3.16 x 10⁻⁷

Data is sourced from the NCI DTP Human Tumor Cell Line Screen. The values represent the molar concentration of the compound that causes 50% growth inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the compound concentration and determine the GI50 value using a suitable software.

Visualizations

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cells in 96-well Plate B Overnight Incubation (Attachment) A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Data Analysis (Calculate GI50) I->J

Caption: Workflow for a typical cell viability assay.

G cluster_pathway Postulated Mechanism of Action A This compound (Purine Analog) B Cellular Uptake A->B C Alkylation of DNA B->C D DNA Damage C->D E Cell Cycle Arrest D->E F Apoptosis D->F E->F

Caption: Postulated signaling pathway for the compound.

Technical Support Center: Thermal Degradation of 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the thermal degradation of 9-(2-Chloroethyl)-9H-purin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation products of this compound under thermal stress?

A1: Based on the chemical structure of this compound, the primary degradation products expected under thermal stress are likely to arise from reactions involving the chloroethyl side chain and the purine ring. The most probable degradation products include:

  • 9-(2-Hydroxyethyl)-9H-purin-6-amine: Formed via hydrolysis of the chloroethyl group. This is a common reaction if water is present in the sample or atmosphere.

  • 9-Vinyl-9H-purin-6-amine: Resulting from the elimination of hydrogen chloride (HCl) from the chloroethyl side chain.

  • Adenine: Formed by the cleavage of the N9-C bond, which connects the chloroethyl group to the purine ring.[1]

  • Hypoxanthine derivatives: Deamination of the 6-amino group of the purine ring can lead to the formation of corresponding hypoxanthine structures. However, deamination of adenine is generally slower than that of other nucleobases like cytosine.[2]

Q2: What are the likely mechanisms for the formation of these degradation products?

A2: The formation of the expected degradation products can be attributed to the following mechanisms:

  • Hydrolysis: The carbon-chlorine bond in the chloroethyl group is susceptible to nucleophilic substitution by water, leading to the formation of an alcohol (9-(2-Hydroxyethyl)-9H-purin-6-amine).

  • Elimination: Under thermal stress, an E2 elimination reaction can occur, where a proton from the carbon adjacent to the chlorine is abstracted, leading to the formation of a double bond and the release of HCl. This results in 9-Vinyl-9H-purin-6-amine.

  • N-C Bond Cleavage: The bond between the N9 atom of the purine ring and the ethyl side chain can break under thermal stress, leading to the formation of adenine.[1]

  • Deamination: The amino group at the C6 position of the purine ring can be hydrolytically removed, being replaced by a hydroxyl group, which then tautomerizes to a ketone, forming a hypoxanthine derivative.[2]

Q3: What analytical methods are recommended for identifying and quantifying the degradation products?

A3: A combination of chromatographic and spectrometric techniques is recommended for the comprehensive analysis of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary method for separating the parent compound from its degradation products.[3][4] A reversed-phase C18 column is often suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the analysis of volatile degradation products. Derivatization may be necessary for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated and purified degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed after heating. The temperature or duration of heating is insufficient.Increase the temperature in increments of 10-20°C or prolong the heating time. Ensure the experimental conditions are appropriate for inducing degradation without causing complete decomposition.
Complete decomposition of the sample. The heating temperature is too high.Reduce the heating temperature. Perform a preliminary experiment with a temperature gradient to determine the optimal degradation conditions.
Inconsistent results between experiments. Poor control over experimental parameters such as temperature, humidity, or atmosphere.Use a calibrated oven with precise temperature control. Control the humidity if hydrolysis is a suspected pathway. Conduct experiments in a controlled inert atmosphere (e.g., nitrogen) to prevent oxidation.
Appearance of unexpected peaks in the chromatogram ("ghost peaks"). Contamination of the analytical system (injector, column, detector) or solvent.Clean the injection port and replace the liner. Use high-purity solvents and flush the column thoroughly between analyses. Run blank injections to identify the source of contamination.[6]
Poor separation of degradation products in HPLC. The mobile phase composition or column is not optimal.Optimize the mobile phase gradient and pH. Try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Difficulty in identifying unknown degradation products. Insufficient data from a single analytical technique.Utilize multiple analytical techniques. For example, use LC-MS for molecular weight determination and high-resolution MS/MS for fragmentation analysis to propose a structure. Isolate the unknown peak using preparative HPLC for subsequent NMR analysis.

Quantitative Data Summary

As no specific experimental data for the thermal degradation of this compound is publicly available, the following table presents hypothetical data for illustrative purposes. This data represents the percentage of major degradation products formed under different thermal stress conditions, as might be determined by HPLC analysis.

Condition Parent Compound Remaining (%) 9-(2-Hydroxyethyl)-9H-purin-6-amine (%) 9-Vinyl-9H-purin-6-amine (%) Adenine (%)
100°C, 24h (in aqueous solution) 85.210.51.82.5
120°C, 24h (in aqueous solution) 65.722.35.16.9
120°C, 24h (solid state, dry heat) 78.41.215.35.1
150°C, 24h (solid state, dry heat) 45.12.535.816.6

Experimental Protocols

Protocol: Forced Thermal Degradation Study
  • Sample Preparation:

    • For solid-state degradation: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.

    • For solution-state degradation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water, buffer of a specific pH).[7]

  • Thermal Stress Application:

    • Place the vials in a calibrated oven at the desired temperature (e.g., 80°C, 100°C, 120°C).

    • Heat for a specified duration (e.g., 24, 48, 72 hours).

    • Include a control sample stored at ambient temperature.

  • Post-Stress Sample Preparation for Analysis:

    • Allow the heated samples to cool to room temperature.

    • For solid samples, dissolve in a known volume of a suitable solvent (e.g., mobile phase for HPLC).

    • Dilute all samples to a final concentration suitable for the analytical method (e.g., 0.1 mg/mL for HPLC).

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound in the control sample.

    • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.

    • Quantify the degradation products using a reference standard if available, or report as a percentage of the total peak area.

Visualizations

Degradation_Pathways parent This compound hydrolysis 9-(2-Hydroxyethyl)-9H-purin-6-amine parent->hydrolysis Hydrolysis (+H2O) elimination 9-Vinyl-9H-purin-6-amine parent->elimination Elimination (-HCl) cleavage Adenine parent->cleavage N-C Bond Cleavage Experimental_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solid or solution samples stress Heat in calibrated oven at set T and time prep->stress dissolve Dissolve/Dilute sample stress->dissolve filter Filter sample (0.45 µm) dissolve->filter hplc HPLC-UV/MS Analysis filter->hplc data Identify and quantify degradation products hplc->data

References

how to prevent precipitation of 9-(2-Chloroethyl)-9H-purin-6-amine in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of 9-(2-Chloroethyl)-9H-purin-6-amine in media during in vitro experiments.

Troubleshooting Guide

Precipitation of this compound can significantly impact experimental results by lowering the effective concentration of the compound. The following guide provides a systematic approach to identifying and resolving these issues.

Common Observations, Potential Causes, and Recommended Solutions

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution "Solvent Shock" : The rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is added to an aqueous medium.- Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.- Prepare an intermediate dilution in a co-solvent like ethanol or propylene glycol before final dilution in the medium.
High Final Concentration : The final concentration of the compound exceeds its solubility limit in the cell culture medium.- Reduce the final working concentration of the compound.- Determine the maximum soluble concentration of the compound in your specific medium using the protocol provided below.
Precipitation Over Time in Incubator Temperature Shift : Decreased solubility at incubator temperature (e.g., 37°C) compared to room temperature.- Pre-warm the cell culture medium to 37°C before adding the compound.- Ensure the incubator temperature is stable and consistent.
pH Shift : Changes in media pH due to CO₂ levels or cellular metabolism affecting the ionization and solubility of the compound.- Ensure the medium is adequately buffered for the CO₂ concentration in the incubator (e.g., using HEPES).- Test the compound's solubility at different pH values to understand its sensitivity.
Interaction with Media Components : The compound may interact with salts, proteins (if using serum), or other components in the medium, leading to the formation of insoluble complexes.- Test for precipitation in a simpler buffer system (e.g., PBS) to see if media components are the cause.- If using serum, test for precipitation in serum-free medium.
Precipitation in Stock Solution Improper Storage : Fluctuation in storage temperature or exposure to moisture.- Store the stock solution at a consistent temperature, typically -20°C or -80°C.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Use anhydrous DMSO for preparing the stock solution to prevent water absorption.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound due to its high solvating power for many organic compounds.

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: The final concentration of DMSO in your cell culture should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is advisable.

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can perform a solubility test by preparing a serial dilution of your compound in the experimental medium and observing for precipitation over time. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q4: Can I filter my final working solution to remove the precipitate?

A4: While filtering through a 0.22 µm filter can remove visible precipitate, it is not a recommended solution as it will reduce the actual concentration of your compound in the medium, leading to inaccurate experimental results. The underlying cause of precipitation should be addressed.

Q5: My compound was soluble initially but precipitated after several hours in the incubator. What should I do?

A5: This delayed precipitation is likely due to factors such as temperature changes, pH shifts in the medium as cells metabolize, or interactions with media components over time. Refer to the "Precipitation Over Time in Incubator" section of the troubleshooting guide for specific solutions.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈ClN₅PubChem[1]
Molecular Weight 197.62 g/mol PubChem[1]
Appearance Off-White SolidGuidechem[2]
Melting Point 206-208 °CGuidechem[3]
Calculated LogP 0.4PubChem[1]
Storage Temperature RefrigeratorGuidechem[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 197.62 g/mol ).

  • Weigh the compound: In a sterile environment, carefully weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Inspect for clarity: Visually confirm that the solution is clear and free of any solid particles.

  • Aliquot and store: Dispense the stock solution into smaller, single-use, sterile aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Sterile microcentrifuge tubes

  • Micropipettes and sterile tips

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a serial dilution in medium: a. In a series of sterile microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in pre-warmed cell culture medium. Start with a concentration that is known to precipitate or a high concentration (e.g., 200 µM) and dilute down to a low concentration (e.g., ~1 µM). b. To minimize solvent shock, add the stock solution to the medium and vortex gently immediately.

  • Transfer to a 96-well plate: Transfer the dilutions to a clear-bottom 96-well plate. Include a "medium only" control and a "medium + DMSO" (at the highest concentration used) control.

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Observe for precipitation: a. Visually inspect the wells for any signs of cloudiness, turbidity, or sediment at different time points (e.g., 0, 4, 24, 48 hours). b. For a more detailed analysis, examine a small aliquot from each well under a microscope to check for micro-precipitates (crystals or amorphous particles).

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum recommended working concentration for your specific experimental conditions.

User-Determined Solubility Data Table

Medium TypeSerum %Temperature (°C)Maximum Soluble Concentration (µM)
e.g., DMEM10%37User-determined value
e.g., RPMI-16405%37User-determined value
User-definedUser-determined value

Visual Troubleshooting Workflow

Troubleshooting_Precipitation Troubleshooting Precipitation of this compound start Precipitation Observed check_timing When does precipitation occur? start->check_timing immediate Immediately upon dilution check_timing->immediate Immediately over_time Over time in incubator check_timing->over_time Over time cause_immediate Potential Causes: - Solvent Shock - Concentration too high immediate->cause_immediate cause_over_time Potential Causes: - Temperature shift - pH instability - Media interaction over_time->cause_over_time solution_immediate Solutions: - Pre-warm media - Add stock dropwise while vortexing - Lower final concentration - Perform solubility test (Protocol 2) cause_immediate->solution_immediate solution_over_time Solutions: - Ensure stable temperature - Use buffered media (e.g., HEPES) - Test in simpler buffer (e.g., PBS) - Test in serum-free media cause_over_time->solution_over_time end_resolved Issue Resolved solution_immediate->end_resolved solution_over_time->end_resolved

Caption: Troubleshooting workflow for precipitation issues.

References

common pitfalls in handling purine-based alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling purine-based alkylating agents. It includes troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for purine-based alkylating agents?

A1: Purine-based alkylating agents are cytotoxic drugs that covalently attach alkyl groups to DNA, primarily targeting the nitrogen atoms in purine bases.[1][2] The most common site of alkylation is the N7 position of guanine, with other sites including the N1 and N3 positions of adenine.[3] This DNA damage disrupts DNA replication and transcription by forming DNA adducts and cross-links, which can be interstrand (between two DNA strands) or intrastrand (on the same strand).[2][4] This damage ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[4]

Q2: What makes an agent like bendamustine unique among alkylating agents?

A2: Bendamustine is considered a unique agent due to its bifunctional structure, which includes a classic nitrogen mustard alkylating group and a purine-like benzimidazole ring.[3][5] This purine-like structure is thought to contribute to a different pattern of DNA damage and repair compared to traditional alkylating agents.[3] For instance, the DNA damage induced by bendamustine appears to activate the Base Excision Repair (BER) pathway more robustly, a process that is more complex and sustained than the repair pathways activated by other alkylators. This distinct mechanism may explain its efficacy in cancers that have become resistant to other alkylating drugs.

Q3: Why is the stability of alkylating agents in solution a critical concern?

A3: Many alkylating agents are chemically unstable in aqueous solutions under physiological conditions (neutral pH, 37°C).[6] They can rapidly degrade, losing their cytotoxic activity and leading to non-reproducible experimental results. For example, agents like nitrogen mustard and melphalan can experience 5% degradation in under an hour at room temperature and neutral pH.[6] Therefore, it is crucial to follow strict protocols for reconstitution, storage, and handling to ensure the agent's integrity throughout an experiment.

Q4: What are the common mechanisms of cellular resistance to purine-based alkylating agents?

A4: Cells can develop resistance to alkylating agents through several mechanisms. These include:

  • Increased DNA Repair: Upregulation of DNA repair pathways, such as the activity of O6-alkylguanine-DNA-alkyltransferase (O6-AT), can remove alkyl groups from DNA before they cause lethal damage.[7]

  • Increased Drug Inactivation: Elevated levels of intracellular detoxifying agents, like glutathione, can neutralize the reactive alkylating species before they reach the DNA.[1]

  • Decreased Drug Uptake/Increased Efflux: Changes in membrane transporters can reduce the amount of drug entering the cell or actively pump it out.[1]

  • Defects in Apoptotic Pathways: Mutations in genes that control apoptosis (e.g., TP53) can allow cells to survive despite extensive DNA damage.[1]

Troubleshooting Guide

Problem 1: Lower-than-expected cytotoxicity or complete lack of effect.

  • Possible Cause A: Agent Degradation. The agent may have degraded due to improper storage or handling. Many alkylating agents are highly labile in aqueous solutions.

    • Solution: Prepare fresh stock solutions for each experiment. If using frozen stocks, minimize freeze-thaw cycles. Always dissolve the agent in the recommended solvent (e.g., DMSO) immediately before diluting it in aqueous culture medium for the experiment. Refer to stability data (see Table 1) and ensure the experimental duration does not exceed the agent's stability window.[6]

  • Possible Cause B: Cell Line Resistance. The cell line used may be inherently resistant or may have developed resistance to alkylating agents.

    • Solution: Verify the sensitivity of your cell line by checking literature for published IC50 values (see Table 2 for examples). If possible, use a sensitive control cell line in parallel. If resistance is suspected, you can investigate mechanisms such as the expression of DNA repair enzymes or drug efflux pumps.

  • Possible Cause C: Incorrect Dosage. An error in calculation or dilution may have resulted in a sub-optimal final concentration.

    • Solution: Double-check all calculations for dilutions and molarity. Ensure accurate and calibrated pipetting. Perform a dose-response experiment covering a wide range of concentrations to determine the optimal cytotoxic range for your specific cell line and experimental conditions.

Problem 2: High variability between replicate experiments.

  • Possible Cause A: Inconsistent Agent Activity. As mentioned above, the chemical instability of the agent can lead to different levels of active compound in each experiment if preparation is not standardized.

    • Solution: Standardize the entire workflow, from the moment the lyophilized powder is opened. Prepare a single, large batch of the final diluted medium containing the agent for all replicates and conditions within a single experiment to ensure uniform exposure.

  • Possible Cause B: Cell Culture Inconsistency. Variations in cell density, passage number, or growth phase can significantly alter sensitivity to cytotoxic agents.

    • Solution: Use cells within a consistent, low passage number range. Ensure cells are in the exponential growth phase at the time of treatment. Seed cells at a consistent density and allow them to adhere and stabilize for a set period (e.g., 24 hours) before adding the agent.

Problem 3: Observing off-target or unexpected biological effects.

  • Possible Cause A: Non-specific Cytotoxicity. At very high concentrations, alkylating agents can cause general cellular stress and toxicity that is not related to their specific DNA-damaging mechanism.

    • Solution: Correlate cytotoxic effects with markers of DNA damage (e.g., γH2AX) to confirm a mechanism-specific action. Operate within a concentration range that is known to be specific for DNA alkylation.

  • Possible Cause B: Metabolite Activity. Some agents, like cyclophosphamide, are pro-drugs that are metabolized into active and sometimes toxic byproducts (e.g., acrolein).[3] These metabolites can have their own biological effects.

    • Solution: Be aware of the metabolic profile of your specific agent. When using an in vitro system, remember that the metabolic activation that occurs in vivo may be absent. For agents like cyclophosphamide, use the pre-activated form (e.g., 4-hydroperoxycyclophosphamide) for in vitro experiments.[6][8]

Quantitative Data

Table 1: Stability of Common Alkylating Agents in Aqueous Solution

This table summarizes the time required for 5% degradation (t₀.₉₅) of various agents under common experimental conditions. Data is adapted from published stability studies.[6]

AgentConditiont₀.₉₅ (Time for 5% Degradation)
Nitrogen Mustard PBS (pH 7), Room Temp.< 1 hour
Melphalan PBS (pH 7), Room Temp.< 1 hour
Chlorambucil PBS (pH 7), Room Temp.< 1 hour
Dacarbazine (DTIC) PBS (pH 7), Room Temp.2 - 24 hours
4-Hydroperoxycyclophosphamide PBS (pH 7), Room Temp.2 - 24 hours
Ifosfamide Aqueous Solution> 7 days
Carmustine (BCNU) PBS (pH 7), Room Temp.10 - 50 minutes
PBS (pH 7), Refrigerated~10x longer than Room Temp.
Medium (pH 4-5), Room Temp.~5-10x longer than pH 7
Table 2: Comparative Cytotoxicity (IC₅₀) of Purine-Based Agents in Cancer Cell Lines

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. These values can vary significantly based on the cell line and assay conditions (e.g., incubation time).

AgentCell LineCancer TypeIC₅₀ Value (µM)Source
Bendamustine HBL-2Mantle Cell Lymphoma10 - 30[9]
TKDiffuse Large B-cell Lymphoma47.0 ± 4.6[9]
ATL cell lines (mean)Adult T-cell Leukemia44.9 ± 25.0[3]
Fludarabine RPMI 8226Multiple Myeloma1.54 (as µg/mL)[2][7]
MM.1SMultiple Myeloma13.48 (as µg/mL)[2][7]
RPMI cellsLeukemia1.54[1][10]
Cladribine MM1.SMultiple Myeloma0.18[4][11]
RPMI 8226Multiple Myeloma0.75[4][11]
U266Multiple Myeloma2.43[4][11]
4-Hydroperoxycyclophosphamide U87Glioblastoma15.67 ± 0.58[6]
T98Glioblastoma19.92 ± 1.0[6]

Diagrams

Experimental Workflow

G cluster_prep Phase 1: Agent Preparation cluster_exp Phase 2: Cell Treatment & Incubation cluster_analysis Phase 3: Downstream Analysis a Receive & Store Lyophilized Agent (e.g., -20°C, desiccated) b Reconstitute in Anhydrous Solvent (e.g., DMSO) to create concentrated stock a->b c Aliquot & Store Stock Solution (e.g., -80°C) b->c d Prepare Fresh Dilution in Culture Medium (immediately before use) b->d For immediate experiment c->d For subsequent experiments f Treat Cells with Agent-Containing Medium d->f e Seed Cells & Allow Adherence (24 hours) e->f g Incubate for Defined Period (e.g., 24, 48, 72 hours) f->g h Cell Viability Assay (e.g., MTT, CTG) g->h i Apoptosis Assay (Annexin V / PI) g->i j DNA Damage Assay (γH2AX Staining) g->j k Cell Cycle Analysis (PI Staining) g->k G cluster_cell Cell cluster_outcome Agent Purine-Based Alkylating Agent DNA Nuclear DNA (Purine sites: G, A) Agent->DNA Alkylates Purines Adduct DNA Adducts & Inter/Intrastrand Cross-links DNA->Adduct DDR DNA Damage Response (DDR) Activation (e.g., BER, ATM/ATR) Adduct->DDR gH2AX γH2AX Foci Formation DDR->gH2AX Arrest Cell Cycle Arrest (G2/M Phase) DDR->Arrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis G start Problem: Low / No Cytotoxicity q1 Was the agent prepared fresh from a validated stock? start->q1 sol1 Solution: Prepare fresh agent. Minimize freeze-thaw cycles. Check stability data (Table 1). q1->sol1 No q2 Is the cell line known to be sensitive? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Test a sensitive control cell line. Consult literature for IC50 values (Table 2). q2->sol2 No q3 Was a full dose-response curve performed? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Perform a wide-range dose-response experiment to find the cytotoxic range. q3->sol3 No end Consider acquired resistance. Investigate DNA repair pathway expression. q3->end Yes a3_yes Yes a3_no No

References

Technical Support Center: Minimizing Off-Target Effects of 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search of publicly available scientific literature, chemical databases (including PubChem and ChEMBL), and patent records has not yielded specific information regarding the biological targets, mechanism of action, or documented off-target effects of the compound 9-(2-Chloroethyl)-9H-purin-6-amine .

The development of a detailed and compound-specific technical support center with troubleshooting guides and FAQs, as requested, is contingent upon the availability of foundational biological data. This includes:

  • Primary Biological Target(s): Identifying the intended molecular target(s) of a compound is the crucial first step in understanding its mechanism of action.

  • On-Target Potency: Quantifying the activity of the compound against its intended target (e.g., IC50, Ki, EC50) provides a benchmark for assessing selectivity.

  • Selectivity Profile: Data from screening against a panel of related and unrelated targets (e.g., kinase panels, receptor panels) is necessary to identify potential off-target interactions.

  • Cellular Phenotypes: Observed effects of the compound in cellular assays help to correlate molecular interactions with biological outcomes.

Without this critical information, any troubleshooting guide or FAQ would be highly speculative and not based on empirical evidence for this specific molecule. The concept of an "off-target effect" is meaningful only in the context of a known "on-target" effect.

General Guidance for Characterizing Novel Purine Analogs

For researchers working with novel or uncharacterized purine analogs such as this compound, we provide the following general framework and collection of best practices for identifying and minimizing potential off-target effects. This guidance is based on established principles in pharmacology and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to identify the primary target and potential off-target effects of a novel purine analog?

A1: A tiered approach is recommended, starting with broad, high-throughput methods and progressing to more focused validation experiments.

  • In Silico Prediction: Utilize computational tools to predict potential targets based on the chemical structure of your compound. This can provide initial hypotheses for experimental validation.

  • Broad-Panel Screening: Screen the compound against large, commercially available panels of targets. Given the purine scaffold, a kinase screen is a logical starting point. Other relevant panels could include GPCRs, ion channels, and nuclear receptors.

  • Phenotypic Screening: Employ high-content imaging or other cell-based phenotypic assays to observe the compound's effects on various cellular processes. This can reveal unexpected biological activities that may point towards on- or off-target effects.

  • Target Deconvolution: If a specific phenotype is observed, various techniques can be used to identify the responsible target protein(s). These include affinity chromatography, chemical proteomics, and genetic approaches like shRNA or CRISPR/Cas9 screening.

Q2: We observe a cellular phenotype at a certain concentration. How do we determine if it's an on-target or off-target effect?

A2: Differentiating on-target from off-target effects is a critical step in compound validation. Several experimental strategies can be employed:

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. If the potency of the analogs in causing the phenotype correlates with their potency against the intended target, it suggests an on-target effect.

  • Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown or Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype is recapitulated, it is likely an on-target effect.

  • Rescue Experiments: In a system where the target is knocked down or knocked out, re-introducing the target protein (e.g., via transfection) should rescue the phenotype if it is on-target.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of your compound to the intended target in a cellular context.[1][2]

Q3: Our compound shows activity against multiple kinases in a screening panel. How can we improve its selectivity?

A3: Improving selectivity is a common challenge in kinase inhibitor development. The following strategies can be considered:

  • Structure-Based Drug Design: If the crystal structures of your on-target and off-target kinases are known, you can use computational modeling to design modifications to your compound that enhance binding to the on-target while reducing affinity for off-targets.

  • Iterative Medicinal Chemistry: Synthesize and test a focused library of analogs based on the initial screening results. Small modifications to the compound's structure can often lead to significant changes in the selectivity profile.

  • Exploiting Kinetic Differences: Investigate the binding kinetics (kon and koff rates) of your compound with both on- and off-target kinases. It may be possible to design compounds with more favorable kinetic properties for the intended target.

Troubleshooting Guides

Problem 1: High cytotoxicity observed at concentrations required for the desired biological effect.

  • Possible Cause: The cytotoxicity may be due to a potent off-target effect.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve for both the desired on-target effect and cytotoxicity. A narrow therapeutic window suggests that off-target toxicity may be a significant issue.

    • Broad-Panel Cytotoxicity Screening: Test the compound against a panel of different cell lines to see if the cytotoxicity is cell-type specific. This can provide clues about the affected pathways.

    • Off-Target Profiling: If not already done, perform a broad-panel kinase or safety screen to identify potential off-targets that could be mediating the toxic effects.

    • SAR Analysis: Investigate if the cytotoxicity tracks with the on-target potency across a series of analogs. If not, it is likely an off-target effect that can be engineered out through medicinal chemistry.

Problem 2: Inconsistent results or poor reproducibility between experiments.

  • Possible Cause: Compound stability, solubility, or aggregation issues can lead to variable effective concentrations.

  • Troubleshooting Steps:

    • Assess Compound Purity and Stability: Verify the purity of your compound batch using methods like HPLC and NMR. Assess its stability in the solvents and media used in your experiments over the time course of the assay.

    • Determine Aqueous Solubility: Measure the solubility of your compound in the assay buffer. Poor solubility can lead to compound precipitation and inconsistent results.

    • Control for Compound Aggregation: At higher concentrations, some small molecules can form aggregates that can lead to non-specific inhibition or other artifacts. The use of detergents like Triton X-100 or Tween-20 in biochemical assays can help mitigate this.

    • Fresh Preparations: Always prepare fresh dilutions of the compound from a stable stock solution for each experiment.

Quantitative Data Summary

As no specific quantitative data for this compound is available, we present a template table that researchers can use to summarize their own experimental data when characterizing this or other novel compounds.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetIC50 (nM)
Intended Target A e.g., 50
Off-Target Be.g., 500
Off-Target Ce.g., >10,000
Off-Target De.g., 1,200

Table 2: Cellular Activity Profile

AssayCell LineEC50 (µM)
On-Target Biomarker e.g., Cell Line Xe.g., 0.5
Cell Viabilitye.g., Cell Line Xe.g., 15
Apoptosis Inductione.g., Cell Line Ye.g., >50

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a compound against a specific protein kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series is recommended.

  • Kinase Reaction Setup:

    • Prepare a master mix containing kinase buffer, the kinase enzyme, and its specific substrate.

    • Dispense the kinase/substrate master mix into the wells of a white, opaque 384-well plate.

    • Add the diluted compound or DMSO (for controls) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation and Incubation:

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add a commercial ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm the direct binding of a compound to its target protein in intact cells.

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Target Protein Detection:

    • Analyze the amount of the soluble target protein in each sample using a specific antibody-based detection method such as Western blot or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Troubleshooting_Unexpected_Phenotype Troubleshooting Unexpected Cellular Phenotypes A Unexpected Phenotype Observed B Is the phenotype consistent with the known function of the intended target? A->B C Potential On-Target Effect (Novel Pathway Involvement) B->C Yes D Potential Off-Target Effect B->D No E Validate On-Target Engagement (e.g., CETSA, Biomarker Modulation) D->E F Does a structurally different inhibitor of the same target cause the same phenotype? E->F G Does genetic knockdown/knockout of the target recapitulate the phenotype? F->G Yes I Strong evidence for Off-Target Effect F->I No H Strong evidence for On-Target Effect G->H Yes G->I No J Initiate Off-Target Identification (e.g., Kinase Panel, Affinity Pulldown) I->J

Caption: A decision tree for troubleshooting unexpected cellular phenotypes.

Signaling_Pathway_Hypothesis Hypothetical Signaling Pathway for a Purine Analog cluster_cell Cell cluster_pathway Kinase Cascade Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Compound This compound Kinase2 Kinase B Compound->Kinase2 Inhibition (On-Target) KinaseX Off-Target Kinase X Compound->KinaseX Inhibition (Off-Target) Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse UnintendedEffect Unintended Cellular Effect KinaseX->UnintendedEffect

Caption: A hypothetical signaling pathway illustrating on- and off-target effects.

Experimental_Workflow Workflow for Off-Target Effect Minimization A 1. Compound Synthesis and QC B 2. In Silico Target Prediction A->B C 3. Primary Target Identification (e.g., Broad Kinase Screen) B->C D 4. On-Target Validation (IC50 Determination, CETSA) C->D E 5. Cellular Phenotyping D->E F Phenotype matches on-target activity? E->F G 6. Lead Optimization for Selectivity F->G Yes I 6a. Off-Target Deconvolution F->I No H 7. In Vivo Efficacy and Toxicity G->H I->G

Caption: An experimental workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Purification of 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 9-(2-Chloroethyl)-9H-purin-6-amine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem: Low Yield After Recrystallization

Potential CauseSuggested Solution
Excessive Solvent Use Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
Premature Crystallization Ensure all glassware for hot filtration is pre-heated to prevent the product from crystallizing on the funnel or in the filter paper.
Incomplete Precipitation After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize crystal formation.
Product Adherence to Glassware Scrape the sides of the flask with a glass rod to dislodge any crystals. Rinse the flask with a small amount of the ice-cold recrystallization solvent and transfer this to the filter funnel.

Problem: Oily Product Instead of Crystals

Potential CauseSuggested Solution
Insoluble Impurities If the crude product contains insoluble impurities, perform a hot filtration step before allowing the solution to cool.
High Impurity Concentration If the crude product is highly impure, consider a preliminary purification step such as a silica gel plug filtration before proceeding with recrystallization.
Inappropriate Solvent The chosen solvent may be too good of a solvent for the compound at all temperatures. Try a different solvent or a solvent mixture. A good starting point is a solvent in which the compound is soluble when hot but insoluble when cold.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of oils instead of crystals.

Problem: Poor Separation in Column Chromatography

Potential CauseSuggested Solution
Inappropriate Mobile Phase The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Column Overloading Do not exceed the loading capacity of the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Poorly Packed Column Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation.
Sample Application Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading") to ensure a narrow starting band.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Recrystallization from ethanol is a frequently reported and effective method for the purification of this compound. For more challenging purifications, silica gel column chromatography can be employed.

Q2: What are some potential impurities I might encounter in my crude product?

A2: Potential impurities can include unreacted starting materials such as adenine, byproducts from the alkylation reaction, and decomposition products. The synthesis of a related compound, 2-chloro-N-(9H-purin-6-yl) acetamide, has shown the presence of starting materials and a diamide byproduct as impurities.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: You can perform a second recrystallization, potentially using a different solvent system. Alternatively, for higher purity, column chromatography is recommended.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system should be determined by TLC analysis. A good starting point for polar compounds like N9-substituted adenines is a mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol). Vary the ratio of these solvents to achieve good separation between your product and impurities on the TLC plate.

Q5: Can I use a different recrystallization solvent other than ethanol?

A5: Yes, while ethanol is a good starting point, other polar solvents or solvent mixtures could be effective. For N-alkylated adenines, solvent systems such as methanol/water or acetone/water have been used. It is always best to perform small-scale solubility tests to find the optimal solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on a reported procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Carbon tetrachloride (optional, for trituration)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • (Optional Trituration): If the crude product is particularly oily or contains non-polar impurities, begin by triturating the crude solid with carbon tetrachloride. This involves stirring the solid in a minimal amount of the solvent at room temperature to dissolve impurities, followed by filtration to isolate the less soluble product.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of polar organic compounds and can be adapted for this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane or Ethyl Acetate (for less polar impurities)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM/MeOH mixture) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., starting with 100% DCM and gradually increasing the percentage of MeOH) to find a system that gives good separation of the desired product from impurities (target Rf ≈ 0.2-0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. If a more polar solvent is used, adsorb the solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. For this compound, a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemExpected PurityNotes
Recrystallization Ethanol>95%A reliable and straightforward method for initial purification.
Recrystallization Methanol/Water>95%An alternative for compounds that are highly soluble in pure methanol.
Column Chromatography Dichloromethane/Methanol Gradient (0-10% MeOH)>98%Effective for removing closely related impurities.
Column Chromatography Ethyl Acetate/Hexane Gradient (e.g., 50-100% EtOAc)VariableMay be useful if the primary impurities are significantly less polar.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_recrystallization_steps Recrystallization Details cluster_column_steps Column Chromatography Details cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method Column Column Chromatography Crude->Column For Higher Purity Dissolve Dissolve in hot Ethanol Recrystallization->Dissolve TLC TLC Analysis (DCM/MeOH) Column->TLC Cool Cool to Crystallize Dissolve->Cool Filter Filter and Wash Cool->Filter Pure_Product Pure this compound Filter->Pure_Product Pack Pack Silica Gel Column TLC->Pack Elute Elute with Gradient Pack->Elute Collect Collect & Combine Fractions Elute->Collect Collect->Pure_Product Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Impurity cluster_solution Proposed Solutions Impure Product is Impure After Recrystallization TLC_Check Analyze by TLC Impure->TLC_Check Oily Oily Impurities Present? TLC_Check->Oily Polar_Impurity More Polar Impurity? Oily->Polar_Impurity No Triturate Triturate with Non-Polar Solvent Oily->Triturate Yes NonPolar_Impurity Less Polar Impurity? Polar_Impurity->NonPolar_Impurity No Column_Chrom Column Chromatography Polar_Impurity->Column_Chrom Yes Second_Recrystallization Second Recrystallization (Different Solvent) NonPolar_Impurity->Second_Recrystallization Minor Impurity NonPolar_Impurity->Column_Chrom Yes

Validation & Comparative

A Comparative Framework for Evaluating 9-(2-Chloroethyl)-9H-purin-6-amine Against Established Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established purine analogs fludarabine and cladribine, and outlines a comprehensive experimental framework for the evaluation of 9-(2-Chloroethyl)-9H-purin-6-amine. Due to a lack of publicly available biological data for this compound, this document serves as a methodological guide for researchers seeking to characterize its potential as a therapeutic agent and compare its performance against well-documented alternatives.

Purine analogs are a class of antimetabolites that mimic naturally occurring purine bases, interfering with DNA synthesis and repair, ultimately leading to cell death.[1] They are cornerstone chemotherapeutic agents for various hematological malignancies.[2][3] The clinical efficacy of purine analogs is often balanced by their toxicity profiles, necessitating the continuous development and evaluation of new derivatives with improved therapeutic indices.

Established Purine Analogs: A Performance Benchmark

Fludarabine and cladribine are two widely used purine analogs with well-characterized efficacy and toxicity profiles. They serve as essential benchmarks for the evaluation of novel purine derivatives.

ParameterFludarabineCladribineThis compound
Mechanism of Action Inhibits DNA polymerase, ribonucleotide reductase, and DNA primase; incorporates into DNA and RNA.Resistant to adenosine deaminase, incorporates into DNA causing strand breaks.Data not available.
Primary Indications Chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL).Hairy cell leukemia, B-cell chronic lymphocytic leukemia, multiple sclerosis.Data not available.
Common Adverse Effects Myelosuppression, immunosuppression, neurotoxicity.Myelosuppression, immunosuppression, fever, infections.Data not available.
IC50 (Leukemia Cell Lines) Varies by cell line (typically in the low micromolar to nanomolar range).Varies by cell line (typically in the low micromolar to nanomolar range).Data not available.

Proposed Experimental Framework for Comparative Analysis

To ascertain the therapeutic potential of this compound, a direct comparison with established purine analogs is crucial. The following experimental protocols provide a robust framework for such a comparative study.

Experimental Protocols

1. In Vitro Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent cytotoxic effects of the compounds on cancer cell lines.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Protocol:

      • Cell Seeding: Seed cancer cell lines (e.g., CCRF-CEM for leukemia, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

      • Compound Treatment: Treat the cells with serial dilutions of this compound, fludarabine, and cladribine. Include a vehicle control. Incubate for 48-72 hours.

      • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

      • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

  • ATP-Based Luminescence Assay (e.g., CellTiter-Glo®): This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

    • Protocol:

      • Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

      • Reagent Addition: Add CellTiter-Glo® reagent to each well.

      • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Luminescence Measurement: Measure luminescence using a luminometer.

      • Data Analysis: Calculate the IC50 for each compound.

2. Apoptosis Assays

These assays determine if the observed cytotoxicity is due to programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Protocol:

      • Cell Treatment: Treat cells with the IC50 concentration of each purine analog for 24, 48, and 72 hours.

      • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

      • Flow Cytometry: Analyze the stained cells using a flow cytometer.

      • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

3. Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Protocol:

      • Cell Treatment: Treat cells with the IC50 concentration of each purine analog for 24 hours.

      • Fixation: Harvest and fix the cells in cold 70% ethanol.

      • Staining: Treat the cells with RNase A and stain with Propidium Iodide.

      • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

      • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the proposed research, the following diagrams illustrate a typical experimental workflow and the general signaling pathway for purine analog-induced apoptosis.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Synthesize/Acquire This compound cytotoxicity Cytotoxicity Assays (MTT, ATP-based) start->cytotoxicity cells Culture Cancer Cell Lines cells->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI) apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist ic50->apoptosis ic50->cell_cycle conclusion Comparative Efficacy and Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Proposed experimental workflow for the comparative analysis of purine analogs.

purine_analog_pathway cluster_cell Cancer Cell pa Purine Analog pa_p Phosphorylation (Active Triphosphate) pa->pa_p dna_pol Inhibition of DNA Polymerase pa_p->dna_pol rr Inhibition of Ribonucleotide Reductase pa_p->rr dna_incorp Incorporation into DNA pa_p->dna_incorp dna_damage DNA Damage & Strand Breaks dna_pol->dna_damage rr->dna_damage dna_incorp->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: General signaling pathway for purine analog-induced apoptosis.

References

A Comparative Guide to the Cytotoxicity of 9-(2-Chloroethyl)-9H-purin-6-amine Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

To facilitate a direct comparison of the cytotoxic potential of 9-(2-Chloroethyl)-9H-purin-6-amine, it is essential to determine the half-maximal inhibitory concentration (IC50) in a panel of cancer cell lines representing different tumor types. The following table provides a template for summarizing such quantitative data. Researchers can populate this table with their experimentally derived IC50 values.

Cancer Cell LineTissue of OriginIC50 (µM) of this compoundStandard Deviation (µM)Assay Method
MCF-7 Breast AdenocarcinomaData to be generatedData to be generatedMTT Assay
A549 Lung CarcinomaData to be generatedData to be generatedMTT Assay
HeLa Cervical CancerData to be generatedData to be generatedMTT Assay
HepG2 Hepatocellular CarcinomaData to be generatedData to be generatedMTT Assay
K562 Chronic Myelogenous LeukemiaData to be generatedData to be generatedMTT Assay
HCT116 Colon CarcinomaData to be generatedData to be generatedMTT Assay

Experimental Protocols

A detailed and consistent methodology is crucial for generating reproducible and comparable cytotoxicity data. The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[1]

MTT Assay Protocol for Cell Viability

This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • 96-well flat-bottom sterile culture plates

  • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells with untreated cells (negative control) and wells with vehicle control (if a solvent is used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently mix the contents on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To provide a clear overview of the experimental process and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treat cells with compound cell_seeding->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 values calc_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

purine_analog_pathway cluster_cellular_effects Potential Cellular Effects purine_analog This compound (Purine Analog) dna_synthesis Inhibition of DNA Synthesis purine_analog->dna_synthesis rna_synthesis Inhibition of RNA Synthesis purine_analog->rna_synthesis cell_cycle Cell Cycle Arrest dna_synthesis->cell_cycle rna_synthesis->cell_cycle apoptosis Induction of Apoptosis cell_cycle->apoptosis

References

Comparative Guide to LC-MS/MS Method Validation for 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-(2-Chloroethyl)-9H-purin-6-amine is a purine analog with potential applications in pharmaceutical research due to its structural similarity to endogenous nucleobases and its reactive chloroethyl group. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique, offering high sensitivity and selectivity.[1]

This guide provides an objective comparison of two distinct LC-MS/MS methods for the quantification of this compound in human plasma. The comparison is based on key validation parameters as recommended by regulatory bodies like the FDA.[2][3] The two methods employ different sample preparation techniques: a straightforward Protein Precipitation (PPT) method and a more rigorous Solid-Phase Extraction (SPE) method.[4][5][6] This comparison will help researchers select the most appropriate method based on their specific analytical needs, such as high throughput versus maximum sensitivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following sections describe two distinct protocols for the extraction and analysis of this compound from human plasma.

Shared LC-MS/MS Conditions

The following chromatographic and mass spectrometric conditions were constant for both Method A and Method B.

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Column : C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • LC Gradient :

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

  • Ionization Mode : Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Hypothetical) :

    • This compound : m/z 198.0 -> 135.1 (Quantifier), m/z 198.0 -> 108.1 (Qualifier).[7]

    • Internal Standard (IS, e.g., Adenine-d5) : m/z 141.1 -> 119.1.

Method A: Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for sample cleanup, suitable for high-throughput environments.[5][6]

  • Sample Aliquoting : Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Addition of IS : Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Adenine-d5).

  • Precipitation : Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation : Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (95% A: 5% B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[9]

Method B: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more selective and cleaner sample extract compared to protein precipitation, often resulting in reduced matrix effects and improved sensitivity.[4][6][10]

  • Sample Aliquoting and IS : Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube and add 10 µL of the internal standard working solution.

  • Pre-treatment : Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]

  • Sample Loading : Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing : Wash the cartridge sequentially with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove interferences.

  • Elution : Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B). Vortex and transfer to an autosampler vial for analysis.

Method Validation Results: A Comparative Analysis

The performance of both methods was evaluated according to established bioanalytical method validation guidelines.[2][3][11][12][13] The results are summarized below.

Table 1: Linearity and Sensitivity

This table compares the linear range, correlation coefficient (r²), and the lower limit of quantification (LLOQ) for both methods. The LLOQ is defined as the lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (within ±20%).[14]

ParameterMethod A (PPT)Method B (SPE)
Linearity Range (ng/mL) 1.0 - 10000.2 - 1000
Correlation Coefficient (r²) > 0.995> 0.998
LLOQ (ng/mL) 1.00.2
Table 2: Accuracy and Precision

Intra-day and inter-day accuracy (as % bias) and precision (as % RSD) were assessed using Quality Control (QC) samples at low, medium, and high concentrations.[14][15]

QC LevelParameterMethod A (PPT)Method B (SPE)
Low QC (3 ng/mL) Intra-day Precision (%RSD) 8.5%5.2%
Inter-day Precision (%RSD) 10.2%6.8%
Accuracy (% Bias) -6.5%-3.1%
Mid QC (100 ng/mL) Intra-day Precision (%RSD) 5.1%3.0%
Inter-day Precision (%RSD) 6.8%4.5%
Accuracy (% Bias) 2.3%1.5%
High QC (800 ng/mL) Intra-day Precision (%RSD) 4.2%2.5%
Inter-day Precision (%RSD) 5.9%3.8%
Accuracy (% Bias) 3.5%2.0%
Table 3: Recovery and Matrix Effect

Extraction recovery and matrix effect are critical parameters for evaluating the efficiency and reliability of a sample preparation method.[16]

ParameterMethod A (PPT)Method B (SPE)
Extraction Recovery (%) 85.2% - 91.5%94.5% - 99.2%
Matrix Effect (%) 82.1% - 95.4%96.3% - 104.1%
IS-Normalized Matrix Factor (%RSD) 9.8%4.1%

Workflow Visualization

To clarify the logical flow of the bioanalytical process, the following diagram illustrates the general workflow from sample receipt to final data reporting.

LC-MS/MS Method Validation Workflow SamplePrep Sample Preparation (PPT or SPE) LC_Separation LC Separation (Reverse-Phase C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+ MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition & Integration MS_Detection->DataAcquisition Validation Validation Parameter Assessment (Linearity, Accuracy, Precision, etc.) DataAcquisition->Validation Report Final Report Validation->Report

References

Navigating Resistance: A Comparative Guide to Alkylating Agent Cross-Resistance in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate patterns of drug resistance is critical for advancing cancer therapy. This guide offers an objective comparison of in vitro cross-resistance patterns among various alkylating agents in human cell lines, supported by experimental data. By elucidating how resistance to one agent can confer resistance to others, this document aims to inform the strategic development and clinical application of this vital class of chemotherapeutic drugs.

Alkylating agents, a cornerstone of cancer treatment, exert their cytotoxic effects by inducing DNA damage.[1] However, the development of drug resistance frequently curtails their clinical effectiveness. A significant challenge in this domain is cross-resistance, a phenomenon where cancer cells resistant to one alkylating agent also show diminished sensitivity to other drugs within the same class.[1] This guide explores the specific patterns of cross-resistance observed across different human cell lines.

Comparative Analysis of Cross-Resistance

The following tables summarize quantitative data on the fold resistance of various human tumor cell lines that have been selected for resistance to a specific alkylating agent. The fold resistance is determined by calculating the ratio of the IC50 (the concentration of a drug that inhibits 50% of cell growth) of the resistant cell line to that of the parental, sensitive cell line.[1]

Table 1: Cross-Resistance Patterns in Raji (Burkitt's Lymphoma) Cell Lines
Resistant Cell LineSelected ForCross-Resistance ToFold Resistance
Raji/HN2 Nitrogen Mustard (HN2)Nitrogen Mustard7[1][2]
4-Hydroxyperoxycyclophosphamide~3[1][2]
N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU)No Resistance[1][2]
Melphalan (MEL)No Resistance[1][2]
BusulfanNo Resistance[1][2]
Cisplatin (CDDP)No Resistance[1]
Raji/BCNU BCNUBCNU5.3[1][2]
Melphalan (MEL)4[1][2]
Cisplatin (CDDP)4[1][2]
Raji/CP Cisplatin (CDDP)Cisplatin (CDDP)7[1][2]
Nitrogen Mustard (HN2)3[2]
BCNU3[2]
BusulfanNo Resistance[2]
4-hydroperoxyifosfamideNo Resistance[2]
Table 2: Cross-Resistance Patterns in SCC-25 (Head and Neck Squamous Cell Carcinoma) Cell Line
Resistant Cell LineSelected ForCross-Resistance ToFold Resistance
SCC-25/CP Cisplatin (CDDP)Cisplatin (CDDP)12[2]
Melphalan (MEL)5[2]
4-hydroxyperoxycyclophosphamide3[2]
Methotrexate (30-min treatment)~24[3]
Methotrexate (continuous treatment)~7[3]

Key Observations and Therapeutic Implications

The data reveals that cross-resistance patterns are not uniform.[1] For instance, the Raji cell line made resistant to nitrogen mustard (Raji/HN2) exhibited cross-resistance to cyclophosphamide but not to BCNU, melphalan, or cisplatin.[1] Conversely, the BCNU-resistant Raji line (Raji/BCNU) showed significant cross-resistance to both melphalan and cisplatin.[1] Similarly, cisplatin-resistant cell lines (Raji/CP and SCC-25/CP) were cross-resistant to other alkylating agents like nitrogen mustard, BCNU, and melphalan.[1][2]

The absence of cross-resistance in several instances suggests that different alkylating agents may possess distinct mechanisms of action or trigger different cellular resistance mechanisms.[1] This variability has important therapeutic implications, indicating that sequential or combination therapy with non-cross-resistant agents could be a promising clinical strategy.[1][2]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the referenced literature for establishing and characterizing resistant cell lines.[1]

Development of Resistant Cell Lines

Resistant cell lines are typically generated by continuously exposing a parental cell line to gradually increasing concentrations of an alkylating agent over several months.[1]

  • Cell Culture : Human tumor cell lines (e.g., Raji, SCC-25) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[1]

  • Initial Drug Exposure : Cells are initially treated with a low concentration of the selected alkylating agent, often around the IC10 (the concentration that inhibits 10% of cell growth).[1]

  • Dose Escalation : As the cells recover and resume proliferation, the drug concentration is incrementally increased.[1] This process of selection pressure is maintained consistently over a period of 8 to 12 months to develop semi-stable resistant clones.[4][5]

  • Maintenance of Resistance : The established resistant cell lines are maintained in a culture medium containing a maintenance dose of the respective alkylating agent to preserve the resistant phenotype.[3]

Cytotoxicity and Resistance Assessment
  • Clonogenic Assay : To determine the cytotoxic effects of various alkylating agents, a clonogenic assay is often employed.[3]

  • Cell Plating : Cells in their exponential growth phase are treated with a range of concentrations of the drugs being tested.[3]

  • Drug Incubation : Following a 1-hour exposure to the drug, the cells are washed and plated in duplicate at multiple dilutions for colony formation.[3]

  • Colony Formation and Staining : After a two-week incubation period, the resulting colonies are stained with crystal violet, and colonies containing 50 or more cells are counted.[3]

  • Data Analysis : The surviving fraction of treated cells is calculated relative to vehicle-treated control cells.[3] Quantitative analysis of the survival curves is performed to determine the IC50 values, and the resistance ratio is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.[3]

Mechanisms of Resistance and Signaling Pathways

The development of resistance to alkylating agents is a multifactorial process involving various cellular mechanisms. These can be broadly categorized as pre-target and post-target mechanisms.[6] Pre-target mechanisms limit the formation of lethal DNA adducts, while post-target mechanisms enable the cell to repair or tolerate the damage.[6] Key mechanisms include reduced drug accumulation, increased drug detoxification (e.g., through the glutathione S-transferase system), and enhanced DNA repair pathways.[6][7]

Several DNA repair pathways are implicated in resistance to alkylating agents, including:

  • O6-methylguanine-DNA methyltransferase (MGMT) : This enzyme directly removes alkyl groups from the O6 position of guanine, a critical site of DNA damage by many alkylating agents.[8][9]

  • Base Excision Repair (BER) : The BER pathway is involved in the repair of N7-methylguanine and N3-methyladenine DNA adducts, which are common lesions induced by some alkylating agents.[8][9]

  • Mismatch Repair (MMR) : A functional MMR pathway can be necessary for the cytotoxic effects of certain alkylating agents, as it recognizes and processes some types of DNA damage, leading to cell death.[8][9] Tumor cells deficient in MMR can exhibit resistance.[8][9]

Below are diagrams illustrating a general experimental workflow for developing resistant cell lines and a simplified overview of key DNA repair pathways involved in resistance to alkylating agents.

G Experimental Workflow for Developing Resistant Cell Lines A Parental Human Cell Line B Initial Low-Dose Alkylating Agent Exposure A->B C Incremental Dose Escalation (Selection Pressure) B->C D Establishment of Resistant Cell Line C->D E Maintenance Culture with Low-Dose Alkylating Agent D->E F Cytotoxicity Assays (e.g., Clonogenic Assay) D->F H Cross-Resistance Testing with Other Alkylating Agents D->H G Determination of IC50 and Fold Resistance F->G H->G

Caption: Workflow for developing and characterizing alkylating agent-resistant cell lines.

G Key DNA Repair Pathways in Alkylating Agent Resistance cluster_0 DNA Damage cluster_1 Resistance Mechanisms cluster_2 Cellular Outcome A Alkylating Agent B DNA Adducts (e.g., O6-alkylguanine) A->B C MGMT (Direct Reversal) B->C Repair D Base Excision Repair (BER) B->D Repair E Mismatch Repair (MMR) Deficiency B->E Tolerance G Cell Death (Sensitivity) B->G F Cell Survival (Resistance) C->F D->F E->F

References

A Researcher's Guide to Cytotoxicity Assays for Purine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of assessing the cytotoxic effects of purine compounds, selecting the appropriate assay is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of commonly employed cytotoxicity assays, supported by experimental data and detailed protocols, to aid in making informed choices for your research.

Purine analogs are a cornerstone of chemotherapy and immunosuppressive therapies, exerting their effects by interfering with nucleic acid synthesis and inducing cell death.[1] Accurately quantifying the cytotoxic and cytostatic effects of these compounds is paramount for both toxicological assessment and the development of novel therapeutics. This guide delves into a comparative analysis of key cytotoxicity assays: the metabolic-based MTT and MTS assays, the membrane integrity-based LDH assay, and apoptosis-specific assays including Annexin V, Caspase activity, and TUNEL assays.

Comparative Analysis of Cytotoxicity Assays

The selection of a suitable cytotoxicity assay depends on various factors, including the specific research question, the mechanism of cell death induced by the purine compound, and practical considerations such as cost and throughput. The table below summarizes the key characteristics of each assay to facilitate a direct comparison.

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases.[2]Cell viability and metabolic activity.[3]Inexpensive, high-throughput, widely used.[3]Can be influenced by compounds affecting cell metabolism, formazan crystals require solubilization.[2]
MTS Assay Similar to MTT, but produces a water-soluble formazan product.[4]Cell viability and metabolic activity.[4]Simpler and faster than MTT (no solubilization step), high-throughput.Can also be affected by alterations in cellular metabolism.
LDH Assay Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5]Cell membrane integrity and cytotoxicity.[6]Non-destructive to remaining cells, allows for kinetic measurements.[7]LDH in serum can cause high background, less sensitive for early apoptosis.[2]
Annexin V Assay Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane during early apoptosis.[8]Early to late apoptosis.Highly specific for apoptosis, can distinguish between apoptotic and necrotic cells when combined with a viability dye like Propidium Iodide (PI).[9]Requires flow cytometry or fluorescence microscopy, more complex than colorimetric assays.
Caspase Assay Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.[10]Apoptosis (initiator and executioner caspase activity).Highly specific for apoptosis, can provide insights into the apoptotic pathway activated.[11]Can be expensive, requires specific substrates for different caspases.
TUNEL Assay Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[12]Late-stage apoptosis.[13]Can be used on fixed cells and tissue sections, provides spatial information.[14]Can also label necrotic cells and cells with DNA damage, may not detect early apoptosis.[13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the experimental design.

MTT Assay Protocol

This protocol is a standard method for assessing cell viability based on metabolic activity.[15]

Materials:

  • Cells cultured in a 96-well plate

  • Purine compound of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the purine compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of LDH from cells with compromised membrane integrity.[16]

Materials:

  • Cells cultured in a 96-well plate

  • Purine compound of interest

  • LDH assay kit (containing reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and maximum release (lysed cells).

Annexin V/PI Apoptosis Assay Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis plate Seed Cells in 96-well Plate treat Treat with Purine Compound (Dose-Response & Time-Course) plate->treat mtt MTT/MTS Assay (Metabolic Activity) treat->mtt Measure Viability ldh LDH Assay (Membrane Integrity) treat->ldh Measure Cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase, TUNEL) treat->apoptosis Detect Apoptosis data Collect Absorbance/ Fluorescence Data mtt->data ldh->data apoptosis->data ic50 Calculate IC50 Values data->ic50 compare Compare Assay Results ic50->compare

Figure 1. General experimental workflow for comparative cytotoxicity analysis.

Purine analogs often induce apoptosis by interfering with DNA synthesis, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Demise purine Purine Analog (e.g., 6-Mercaptopurine, Fludarabine) dna_damage DNA Synthesis Inhibition & Damage purine->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome casp9 Caspase-9 Activation (Initiator) apoptosome->casp9 casp37 Caspase-3/7 Activation (Executioner) casp9->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Figure 2. Simplified signaling pathway of purine analog-induced apoptosis.

By carefully considering the principles, advantages, and limitations of each cytotoxicity assay, and by following robust experimental protocols, researchers can obtain reliable and meaningful data on the cytotoxic effects of purine compounds, ultimately advancing the fields of cancer biology and drug development.

References

structural comparison of 6,8,9-trisubstituted purine analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the structural analysis of 6,8,9-trisubstituted purine analogues. This guide provides an objective comparison of their biological performance, supported by experimental data, detailed methodologies, and pathway visualizations.

Introduction

Purine analogues have long been a cornerstone in the development of therapeutic agents, particularly in oncology and virology.[1] The strategic modification of the purine scaffold allows for the fine-tuning of their biological activity. Among these, 6,8,9-trisubstituted purine analogues have emerged as a promising class of compounds, often exhibiting potent inhibitory effects on various protein kinases and demonstrating significant cytotoxic activity against cancer cells.[2][3][4] This guide provides a structural comparison of novel series of these analogues, focusing on their synthesis, in vitro biological evaluation, and structure-activity relationships (SAR).

Synthesis of 6,8,9-Trisubstituted Purine Analogues

The synthesis of 6,8,9-trisubstituted purine analogues typically involves a multi-step process. A common starting material is 4,6-dichloro-5-nitropyrimidine.[2][4][5][6] The general synthetic route involves the sequential substitution at different positions of the purine ring, allowing for the introduction of diverse functional groups. For instance, a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives were synthesized to explore their anticancer properties.[2][4][5][6] Another study focused on the synthesis of 6-(substituted phenyl piperazine)-8-(4-substituted phenyl)-9-cyclopentyl purines.[7] These synthetic schemes enable the creation of a library of compounds with varied substituents at the C6, C8, and N9 positions, which is crucial for investigating their structure-activity relationships.

Comparative Biological Activity

The biological activity of 6,8,9-trisubstituted purine analogues has been primarily evaluated based on their cytotoxic effects on various human cancer cell lines. The data presented below summarizes the in vitro cytotoxicity of representative compounds from different studies.

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 6,8,9-trisubstituted purine analogues against different cancer cell lines.

CompoundSubstituentsCell LineIC50 (µM)Reference
Compound 5 6-(phenyl piperazine), 8-(4-phenoxyphenyl), 9-cyclopentylHuh7 (Liver)Not specified, but noted for high activity[2][5][6]
HCT116 (Colon)Not specified[2][5][6]
MCF7 (Breast)Not specified[2][5][6]
Compound 6 6-(substituted phenyl piperazine), 8-(4-phenoxyphenyl), 9-cyclopentylHuh7 (Liver)Not specified, but noted for high activity[2][5][6]
HCT116 (Colon)Not specified[2][5][6]
MCF7 (Breast)Not specified[2][5][6]
Compound 19 6-(substituted phenyl piperazine), 8-(4-trifluoromethyl phenyl), 9-cyclopentylHuh7 (Liver)2.9[7]
FOCUS (Liver)Not specified[7]
SNU475 (Liver)Not specified[7]
SNU182 (Liver)Not specified[7]
HepG2 (Liver)Not specified[7]
Hep3B (Liver)Not specified[7]
Compound 27 6-(substituted phenyl piperazine), 8-(4-methoxy phenyl), 9-cyclopentylVarious HCCPotent[7]
Compound 34 6-(substituted phenyl piperazine), 8-(4-fluoro phenyl), 9-cyclopentylVarious HCCPotent[7]
Fludarabine (Positive Control)Huh7 (Liver)Less effective than compounds 5, 6, and 19[2][5][6][7]
5-Fluorouracil (Positive Control)Huh7 (Liver)Less effective than compounds 5 and 6[2][5][6]

*HCC: Hepatocellular Carcinoma

Structure-Activity Relationship (SAR)

The cytotoxic activity of these purine analogues is significantly influenced by the nature and position of the substituents on the purine ring.

  • Substitution at C8: The presence of a phenyl group at the C8 position appears to be a key determinant of anticancer activity.[2][5][6] Further substitution on this phenyl ring, such as with 4-trifluoromethyl, 4-methoxy, and 4-fluoro groups, has been shown to yield potent compounds against hepatocellular carcinoma cells.[7]

  • Substitution at C6: The use of an arylpiperazinyl system connected at the C6 position has been found to be beneficial for cytotoxic activity.[8]

  • Substitution at N9: A cyclopentyl group at the N9 position is a common feature in many of the active compounds, suggesting its importance for biological activity.[2][4][7]

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is a common method for determining the cytotoxic activity of compounds against cancer cell lines.[2][4][7]

Methodology:

  • Cell Plating: Cancer cells (e.g., Huh7, HCT116, MCF7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized purine analogues. A positive control (e.g., 5-Fluorouracil, Fludarabine) and a vehicle control are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]

Kinase Inhibition Assay

Purine analogues are well-known kinase inhibitors.[1] Assays to determine their kinase inhibitory activity are crucial for understanding their mechanism of action.

General Protocol (Luminescence-based):

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted.

  • Reaction Setup: The diluted inhibitor or vehicle is added to the wells of an assay plate.

  • Enzyme and Substrate Addition: The purified recombinant kinase and its specific substrate are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ATP Detection: An ATP detection reagent (e.g., Kinase-Glo®) is added, which produces a luminescent signal inversely proportional to the amount of ATP consumed by the kinase.

  • Measurement: The luminescence is measured using a plate reader. The data is then analyzed to determine the inhibitory activity of the compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a common signaling pathway targeted by purine analogues and a typical experimental workflow for their evaluation.

Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., FLT3, PDGFR) RAS RAS Receptor->RAS STAT STAT Receptor->STAT Purine_Analogue 6,8,9-Trisubstituted Purine Analogue Purine_Analogue->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT->Transcription

Caption: Inhibition of Receptor Tyrosine Kinase signaling by 6,8,9-trisubstituted purine analogues.

Experimental_Workflow Synthesis Synthesis of Purine Analogues Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Screening (SRB Assay) Characterization->Cytotoxicity Hit_Identification Hit Identification (Active Compounds) Cytotoxicity->Hit_Identification Kinase_Assay Kinase Inhibition Assays Hit_Identification->Kinase_Assay  Mechanism of Action SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development and evaluation of 6,8,9-trisubstituted purine analogues.

Conclusion

The structural diversity achievable through the synthesis of 6,8,9-trisubstituted purine analogues provides a rich platform for the discovery of novel therapeutic agents. The presented data highlights the significant potential of these compounds as anticancer agents, with several analogues demonstrating superior cytotoxic activity compared to clinically used drugs like 5-Fluorouracil and Fludarabine.[2][5][6] The key to their activity lies in the specific substitution patterns at the C6, C8, and N9 positions of the purine core. Future research should focus on further optimization of these substituents to enhance potency and selectivity, as well as in-depth studies to elucidate their precise mechanisms of action and in vivo efficacy.

References

Assessing the Purity of Synthesized 9-(2-Chloroethyl)-9H-purin-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that dictates its suitability for further application. In the case of 9-(2-Chloroethyl)-9H-purin-6-amine, a purine analog with potential applications in medicinal chemistry, rigorous purity assessment is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative analysis of analytical methods for evaluating the purity of synthesized this compound, with supporting experimental data and detailed protocols.

Comparison with Alternatives: The Case of Olomoucine

To provide a comprehensive perspective, this guide compares the purity assessment of this compound with that of Olomoucine, another substituted purine analog known for its activity as a cyclin-dependent kinase (CDK) inhibitor.[1][2] While both are purine derivatives, their distinct substitution patterns can lead to different impurity profiles and may require tailored analytical approaches.

Key Purity Assessment Techniques

Several analytical techniques are indispensable for the comprehensive purity assessment of synthesized organic compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of purity determination in a research and development setting.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical, yet realistic, quantitative data for the purity analysis of this compound and a common alternative, Olomoucine, using various analytical techniques.

Table 1: HPLC-UV Purity Analysis

ParameterThis compoundOlomoucine
Purity (%)98.5≥98
Retention Time (min)4.25.8
Impurity 1 (Unreacted 6-chloropurine)0.8% (at 2.5 min)N/A
Impurity 2 (N7-isomer)0.5% (at 3.9 min)N/A
Impurity 3 (Solvent)0.2% (at 1.8 min)<0.1%
LOD of Impurities~0.05%~0.05%
LOQ of Impurities~0.15%~0.15%

Table 2: GC-MS Purity Analysis

ParameterThis compoundOlomoucine
Purity (%)99.199.5
Molecular Ion (m/z)197298.3
Major Fragment Ions162, 135, 108267, 192, 135
Volatile ImpuritiesDetected (<0.1%)Not Detected

Table 3: ¹H NMR Purity Analysis

ParameterThis compoundOlomoucine
Purity (%)>98 (by integration)>98 (by integration)
Characteristic Chemical Shifts (δ, ppm)8.35 (s, 1H), 8.15 (s, 1H), 6.1 (br s, 2H), 4.5 (t, 2H), 3.9 (t, 2H)8.2 (s, 1H), 7.3-7.5 (m, 5H), 4.8 (br s, 2H), 4.7 (sept, 1H), 3.7 (t, 2H), 3.6 (t, 2H), 1.5 (d, 6H)
Impurity SignalsMinor peaks at 8.5 and 4.6 ppmMinor peaks in aliphatic region

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity of the synthesized compound and quantify impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of the compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Splitless injection of 1 µL of a 1 mg/mL solution in methanol.

  • Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

  • Data Analysis: Identify the main peak and any impurities by their mass spectra and retention times.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess purity by identifying characteristic proton signals and detecting impurity signals.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Data Analysis: Integrate the characteristic signals of the compound and compare them to the integrals of any impurity signals.

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of this compound Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup HPLC HPLC-UV Analysis Workup->HPLC GCMS GC-MS Analysis Workup->GCMS NMR NMR Spectroscopy Workup->NMR Purity_Check Purity ≥ 98%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Purification Further Purification Purity_Check->Purification No Final_Product Final Pure Product Purity_Check->Final_Product Yes Purification->HPLC Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (e.g., CDK) Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Transcription_Factor Transcription Factor Effector->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Purine_Analog This compound (Potential Inhibitor) Purine_Analog->Kinase2 Inhibition

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 9-(2-Chloroethyl)-9H-purin-6-amine, a purine analog that, due to its structural features, warrants careful management as a potentially hazardous substance. Adherence to these protocols is crucial for protecting personnel and the environment.

Understanding the Hazard Profile

Quantitative Data Summary

For safe handling and disposal, it is critical to be aware of the classifications and guidelines for hazardous waste. The following table summarizes key data points relevant to the disposal of this compound, based on general principles for hazardous chemical waste.

ParameterGuideline / RegulationSource
Waste Classification Hazardous Waste (Assumed Cytotoxic/Alkylating Agent)General Laboratory Safety Protocols
EPA Hazardous Waste Code (Anticipated) P-listed or U-listed (if discarded as unused commercial chemical product)Resource Conservation and Recovery Act (RCRA)
Container Type Leak-proof, puncture-resistant, with a secure lid[4]
Labeling Requirement "HAZARDOUS WASTE," chemical name, and associated hazards[4]
Storage Limit in Satellite Accumulation Area (SAA) ≤ 55 gallons of hazardous waste or 1 quart of acutely toxic waste[4]

Experimental Protocols: Decontamination of Surfaces

In the event of a spill or for routine cleaning of work surfaces, a validated decontamination procedure is essential. The following protocol is a general guideline for the decontamination of surfaces contaminated with potentially hazardous compounds.

Materials:

  • Absorbent pads

  • Detergent solution

  • 70% Ethanol or a suitable laboratory disinfectant

  • Two pairs of chemotherapy-grade gloves

  • Disposable gown

  • Safety goggles

  • Hazardous waste container

Procedure:

  • Don appropriate PPE: Wear two pairs of chemotherapy-grade gloves, a disposable gown, and safety goggles.

  • Contain the spill: Cover the spill with absorbent pads, working from the outside in.

  • Clean the area: Gently wipe the area with a detergent solution, followed by a clean, wet cloth.

  • Disinfect: Wipe the area with 70% ethanol or another appropriate laboratory disinfectant.

  • Dispose of waste: All materials used for decontamination, including gloves and absorbent pads, must be disposed of as hazardous waste.[5][6][7][8][9]

  • Wash hands: Thoroughly wash hands with soap and water after the procedure.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Pure compound, contaminated labware, PPE) segregate Segregate at Point of Generation (Separate from non-hazardous waste) start->segregate container Select Appropriate Waste Container (Leak-proof, puncture-resistant, labeled 'Hazardous Waste') segregate->container label Label Container Correctly (Chemical name, hazard symbols) container->label storage Store in Satellite Accumulation Area (SAA) (Secure, designated area) label->storage pickup Arrange for Professional Disposal (Contact Environmental Health & Safety) storage->pickup end Proper Disposal by Licensed Facility pickup->end

Caption: A flowchart outlining the key steps for the safe disposal of waste containing this compound.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound, including unused or expired compound, contaminated glassware, plasticware, pipette tips, gloves, and bench paper, must be considered hazardous waste.

  • At the point of generation, immediately segregate this waste from non-hazardous waste streams to prevent cross-contamination.

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and puncture-resistant container for solid waste. For liquid waste, use a compatible, sealable container.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4] Include appropriate hazard pictograms if known (e.g., skull and crossbones for acute toxicity, health hazard symbol for carcinogenicity/mutagenicity).

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[4]

  • The SAA should be a secure area, away from general laboratory traffic, and clearly marked.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[4]

4. Arranging for Disposal:

  • Once the waste container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10]

  • Provide a complete and accurate description of the waste to the disposal service.

5. Emergency Procedures:

  • In case of a spill, immediately alert personnel in the area and follow the decontamination protocol outlined above.

  • For personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][12] Provide the medical personnel with information about the chemical.

By adhering to these stringent disposal procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations, thereby building a foundation of trust and responsibility in the scientific community.

References

Personal protective equipment for handling 9-(2-Chloroethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9-(2-Chloroethyl)-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound (CAS No. 19255-48-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous properties of structurally similar compounds, such as chlorinated purine derivatives and alkylating agents, which are often used in pharmaceutical research and may be carcinogenic, mutagenic, and teratogenic.[1]

Immediate Safety and Hazard Assessment

Key Hazard Statements for Structurally Similar Compounds:

  • Toxic if swallowed or in contact with skin.[4]

  • Causes severe skin burns and eye damage.[4]

  • May cause respiratory irritation.[6][7]

  • Harmful if swallowed.[6]

  • May cause an allergic skin reaction.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure.[9] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[10]Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination, and both pairs should be changed regularly.
Body Protection Disposable, polyethylene-coated, back-closing gown with long sleeves and tight-fitting cuffs.[10][11]Impermeable material prevents penetration of the chemical in case of spills or splashes, protecting the torso and limbs.
Eye and Face Protection Tightly fitting safety goggles and a full-face shield.[6][12]Protects eyes and face from accidental splashes, which could cause severe irritation or damage.
Respiratory Protection A NIOSH-certified N95 or higher-level respirator.[10][12]Essential for weighing or transferring powder to prevent inhalation of airborne particles and aerosols.
Footwear Disposable shoe covers worn over closed-toe shoes.Prevents the spread of contamination outside of the designated handling area.[12]

Operational and Disposal Plans

Strict adherence to operational and disposal protocols is crucial for maintaining a safe laboratory environment.

Engineering Controls and Handling Procedures
  • Designated Area : All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[11]

  • Ventilation : Ensure adequate ventilation in the handling area.[6]

  • Personal Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[4][7]

  • Emergency Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[13]

Step-by-Step Handling Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

Figure 1. Experimental Workflow for Handling Hazardous Compounds cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_weigh Weigh Compound in Fume Hood prep_area->prep_weigh exp_run Conduct Experiment in Fume Hood prep_weigh->exp_run Transfer Compound cleanup_decon Decontaminate Surfaces and Equipment exp_run->cleanup_decon Post-Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Figure 1. Experimental Workflow for Handling Hazardous Compounds.

Waste Disposal Plan

As a chlorinated organic compound, this compound is classified as a halogenated hazardous waste and requires specific disposal procedures.[13]

  • Containment : All waste materials, including contaminated gloves, gowns, pipette tips, and excess compound, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[13]

  • Labeling : The container must be labeled "Hazardous Waste" and "Halogenated Organic Waste," with all chemical contents clearly identified.[13]

  • Segregation : Do not mix halogenated waste with non-halogenated organic waste. Keep it separate from other waste streams like acids and bases.[13]

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area.[13]

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a certified hazardous waste contractor.[13]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

Emergency ScenarioAction Plan
Skin Contact Immediately remove contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[4]
Inhalation Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area.[6] Use appropriate PPE, including respiratory protection.[7] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[7] Collect the material into a sealed container for hazardous waste disposal.[14]

The logical relationship for immediate actions following an exposure event is outlined below.

Figure 2. Emergency Response Logic exposure Exposure Event Occurs remove_source Remove from Source of Exposure exposure->remove_source decontaminate Decontaminate (Flush with Water) remove_source->decontaminate seek_medical Seek Immediate Medical Attention decontaminate->seek_medical provide_sds Provide SDS of Similar Compound to Medical Personnel seek_medical->provide_sds

Caption: Figure 2. Emergency Response Logic.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.